Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLQYDWEPLAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377011 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-38-5 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate, a key intermediate in pharmaceutical research. The document details the most plausible synthetic methodologies, presents relevant quantitative data from analogous reactions, and includes detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The substituted 2-chlorobenzoic acid scaffold is a versatile precursor for a variety of pharmaceutical agents.[1] The introduction of a pyrrolidine moiety at the 4-position can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the chemical synthesis of this specific molecule, providing a foundation for its further investigation and application in drug discovery programs. The analogous compound, 2-Chloro-4-pyrrolidinobenzoic acid, is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) drugs, where it may contribute to compounds with antipsychotic and antidepressant activities.[2]
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is widely used for the formation of aryl-nitrogen bonds. Other potential, though less direct, routes include copper-catalyzed Ullmann Condensation and palladium-catalyzed Buchwald-Hartwig Amination , which are commonly employed for the synthesis of structurally related N-aryl compounds.[3]
Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach to this compound is the SNAr reaction between a suitable di-halogenated methyl benzoate and pyrrolidine. The probable starting material for this synthesis is methyl 2,4-dichlorobenzoate . In this reaction, the chlorine atom at the 4-position is more susceptible to nucleophilic attack by pyrrolidine than the chlorine at the 2-position. This regioselectivity is due to the electronic activation by the electron-withdrawing ester group at the ortho position and the chloro group itself, which stabilize the Meisenheimer intermediate formed during the substitution at the para-position.
A similar SNAr strategy is employed for the large-scale synthesis of the related compound, Methyl 2-(pyrrolidin-1-yl)benzoate, starting from methyl 2-fluorobenzoate.[4] This established industrial process underscores the robustness and scalability of the SNAr approach for this class of compounds.
Experimental Protocols
Proposed Synthesis of this compound via SNAr
Starting Material: Methyl 2,4-dichlorobenzoate Reagent: Pyrrolidine
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a larger reactor for scale-up) equipped with a magnetic or overhead stirrer, reflux condenser, and a nitrogen inlet, add methyl 2,4-dichlorobenzoate (1.0 equivalent) and a suitable solvent. Anhydrous toluene is a common choice for such reactions.[4]
-
Addition of Base: Add a powdered, anhydrous base such as potassium carbonate (2.0 equivalents) to the suspension.[4]
-
Addition of Pyrrolidine: Slowly add pyrrolidine (1.2 equivalents) to the stirred suspension. An exotherm may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C in toluene) and maintain for 12-24 hours.[4] The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts. The filter cake can be washed with the reaction solvent to ensure complete recovery of the product.[4]
-
Extraction: The combined filtrate is then washed sequentially with deionized water and brine to remove any remaining inorganic impurities.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation to yield the pure this compound.[3][4]
Quantitative Data
Specific yield and characterization data for this compound are not available in the public domain. However, data from analogous syntheses can provide an expected range for these parameters.
Table 1: Quantitative Data for Analogous Syntheses
| Product | Starting Material | Reagents | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Methyl 2-(pyrrolidin-1-yl)benzoate | Methyl 2-bromobenzoate | Pyrrolidine, K₂CO₃ | Cu₂O | 2-Ethoxyethanol | Reflux (~135°C), 24h | Not specified | [3] |
| Methyl 2-(pyrrolidin-1-yl)benzoate | Methyl 2-fluorobenzoate | Pyrrolidine, K₂CO₃ | None | Toluene | Reflux (~110°C), 12-18h | High (Industrial Scale) | [4] |
Visualizations
Synthetic Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Logical Relationship of Synthetic Methods
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support advanced research and application.
Chemical and Physical Properties
This compound is a substituted aromatic compound. Its core structure consists of a methyl benzoate scaffold with a chloro group at the 2-position and a pyrrolidinyl group at the 4-position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175153-38-5 | N/A |
| Molecular Formula | C12H14ClNO2 | N/A |
| Molecular Weight | 239.7 g/mol | N/A |
| Melting Point | 133-135 °C | N/A |
| Boiling Point | 373.6 ± 32.0 °C (Predicted) | N/A |
| Density | 1.259±0.06 g/cm3 (Predicted) | N/A |
| pKa | 3.25±0.10 (Predicted) | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method is the reaction of a suitable precursor, such as Methyl 2,4-dichlorobenzoate, with pyrrolidine in the presence of a base. The greater reactivity of the chlorine atom at the 4-position, activated by the electron-withdrawing ester group, allows for selective substitution by the amine.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Methyl 2,4-dichlorobenzoate
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2,4-dichlorobenzoate (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (2.0 eq) to the solution.
-
Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the chemical structure and analysis of similar compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-3) | ~6.65 | d | 1H |
| Aromatic H (H-5) | ~6.50 | dd | 1H |
| Aromatic H (H-6) | ~7.80 | d | 1H |
| -OCH₃ | ~3.85 | s | 3H |
| Pyrrolidine CH₂ (N-CH₂) | ~3.30 | t | 4H |
| Pyrrolidine CH₂ (CH₂) | ~2.00 | m | 4H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~166.0 |
| C-4 (C-N) | ~152.0 |
| C-2 (C-Cl) | ~129.0 |
| C-6 | ~131.0 |
| C-1 | ~118.0 |
| C-5 | ~110.0 |
| C-3 | ~108.0 |
| -OCH₃ | ~52.0 |
| Pyrrolidine C (N-CH₂) | ~47.0 |
| Pyrrolidine C (CH₂) | ~25.0 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 2970-2850 | Medium |
| C=O (Ester) | Stretch | 1720-1700 | Strong |
| Aromatic C=C | Stretch | 1600-1580, 1500-1450 | Medium |
| C-O (Ester) | Stretch | 1280-1250 | Strong |
| C-N | Stretch | 1350-1250 | Medium |
| C-Cl | Stretch | 800-600 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 239 and a prominent M+2 peak at m/z 241 due to the presence of the chlorine-37 isotope.
Table 5: Predicted Major Fragments in Mass Spectrum
| m/z | Proposed Fragment |
| 239/241 | [M]⁺ |
| 208/210 | [M - OCH₃]⁺ |
| 180/182 | [M - COOCH₃]⁺ |
| 145 | [M - COOCH₃ - Cl]⁺ |
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities. The pyrrolidine ring is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and pharmacokinetic properties.
Given the structural similarities to some kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with intracellular signaling cascades. For instance, many small molecule inhibitors target key enzymes in pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Disclaimer: The biological activity and signaling pathway interactions depicted are purely hypothetical and based on structural analogy. Further experimental validation is required to ascertain any biological function of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided protocols and predicted data offer a starting point for synthesis, characterization, and further investigation into the potential applications of this compound.
Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound with significant potential as a key intermediate in medicinal chemistry and drug discovery. Its structural features, incorporating a chlorinated benzoic acid ester and a pyrrolidine moiety, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 175153-38-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [3] |
| Molecular Weight | 239.7 g/mol | [3] |
| Purity | ≥97% | [3] |
| Storage Conditions | Room temperature, dry | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of method may depend on factors such as starting material availability, desired scale, and reaction efficiency.
Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of a suitably activated methyl 2-halobenzoate with pyrrolidine. The presence of the electron-withdrawing ester group ortho to the halogen facilitates the substitution reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 2-Chloro-4-fluorobenzoate (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 equivalents) as a base.
-
Addition of Pyrrolidine: Add pyrrolidine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond between an aryl halide and an amine.
Experimental Protocol:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).
-
Reaction Setup: Add anhydrous, degassed toluene to the flask and stir for 10 minutes at room temperature. Then, add Methyl 2,4-dichlorobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).[4]
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.[4]
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by silica gel column chromatography.
Ullmann Condensation
This classical copper-catalyzed N-arylation reaction provides an alternative route to the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-Chloro-4-iodobenzoate (1.0 equivalent), pyrrolidine (1.5 equivalents), a copper(I) catalyst (e.g., CuI or Cu₂O, 10-20 mol%), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent: Add a high-boiling point polar solvent like 2-ethoxyethanol or DMF.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[5]
Visualized Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[6] The presence of multiple functional groups—the ester, the chloro substituent, and the pyrrolidine ring—allows for further chemical modifications to generate diverse molecular scaffolds. These scaffolds are of interest in the development of novel therapeutic agents across different disease areas. The pyrrolidine moiety, in particular, is a common structural motif in many biologically active compounds.
References
Structure Elucidation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. It details the analytical techniques and methodologies required to confirm the chemical structure of this compound, a key intermediate in various research and development applications. This document presents a logical workflow, from basic molecular formula determination to detailed spectroscopic analysis, culminating in the unambiguous confirmation of its structure.
Compound Identification and Physical Properties
The initial step in the structure elucidation of a known compound is to gather its fundamental chemical and physical properties.
| Property | Value |
| CAS Number | 175153-38-5[1] |
| Molecular Formula | C₁₂H₁₄ClNO₂[2][3] |
| Molecular Weight | 239.70 g/mol [2][3][4] |
| Melting Point | 133-135 °C[1] |
| Boiling Point | 373.6 ± 32.0 °C (Predicted)[1] |
| Appearance | White to off-white solid |
Spectroscopic Data for Structure Confirmation
Spectroscopic analysis is paramount in unequivocally determining the chemical structure. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.
Disclaimer: The following spectral data is predicted based on the chemical structure and spectroscopic principles. Actual experimental values may vary slightly.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 8.8 Hz | 1H | Ar-H (H-6) |
| 6.70 | dd, J = 8.8, 2.4 Hz | 1H | Ar-H (H-5) |
| 6.65 | d, J = 2.4 Hz | 1H | Ar-H (H-3) |
| 3.88 | s | 3H | -OCH₃ |
| 3.35 | t, J = 6.6 Hz | 4H | -N-(CH₂)₂- |
| 2.05 | p, J = 6.6 Hz | 4H | -CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O (Ester) |
| 152.0 | Ar-C (C-4) |
| 132.8 | Ar-C (C-6) |
| 121.5 | Ar-C (C-2) |
| 118.0 | Ar-C (C-1) |
| 112.5 | Ar-C (H-5) |
| 109.0 | Ar-C (H-3) |
| 52.0 | -OCH₃ |
| 47.5 | -N-(CH₂)₂- |
| 25.5 | -CH₂-CH₂- |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 239/241 | 100/33 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |
| 208/210 | 70/23 | [M - OCH₃]⁺ |
| 180/182 | 40/13 | [M - COOCH₃]⁺ |
| 170 | 80 | [C₇H₅ClNO]⁺ |
| 70 | 50 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Medium | C-H stretch (Aliphatic) |
| 1725 | Strong | C=O stretch (Ester) |
| 1610, 1510 | Medium-Strong | C=C stretch (Aromatic) |
| 1280 | Strong | C-O stretch (Ester) |
| 1240 | Strong | C-N stretch (Aromatic amine) |
| 820 | Strong | C-H bend (para-substituted aromatic) |
| 760 | Medium | C-Cl stretch |
Experimental Protocols
The following are detailed experimental protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Spectral width: -10 to 220 ppm.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the CDCl₃ solvent peak (77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.
Structure Elucidation Workflow
The logical process of elucidating the structure of this compound is visualized in the following workflow diagram.
References
Technical Guide: Physical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a chemical compound with the CAS number 175153-38-5. This document provides a comprehensive overview of its known and predicted physical properties. The information herein is intended to support research, development, and quality control activities involving this molecule. Due to the limited availability of experimentally derived data in peer-reviewed literature, some properties are presented as predicted values. This guide also outlines general experimental protocols for the determination of these key physical characteristics.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various physical and chemical processes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [1] |
| Molecular Weight | 239.7 g/mol | [1] |
| Melting Point | 133-135 °C | [1] |
| Boiling Point | 373.6 ± 32.0 °C (Predicted) | [1] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not extensively documented. However, standard methodologies can be applied for its characterization.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination (Micro Method)
For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method.
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer.
Procedure:
-
The weight of the empty and dry pycnometer is recorded.
-
A known weight of the solid is placed in the pycnometer.
-
A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.
-
The weight of the pycnometer containing the solid and the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its weight is recorded.
-
The density of the solid is calculated from these weights and the known density of the liquid.
Solubility Determination
The solubility of a compound in various solvents can be determined by the equilibrium saturation method.
Procedure:
-
An excess amount of the solid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The saturated solution is filtered to remove the undissolved solid.
-
A known volume of the filtrate is taken, and the solvent is evaporated to dryness.
-
The weight of the remaining solid is measured, and the solubility is calculated (e.g., in g/100 mL).
-
This procedure is repeated for a range of common laboratory solvents.
Characterization Workflow
The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.
References
The Dawn of a New Anticancer Arsenal: An In-depth Technical Guide to Novel Pyrrolidinylbenzoate Derivatives
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, a novel class of compounds, pyrrolidinylbenzoate derivatives, is emerging as a promising frontier. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and preclinical potential of these molecules, with a particular focus on the well-documented pyrrolo[2,1-c][1]benzodiazepines (PBDs) and their analogues.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional structures that can effectively interact with biological targets.[2] When integrated into a benzoate structure, these derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. This guide will delve into the quantitative data supporting their efficacy, the detailed experimental protocols for their synthesis and evaluation, and visual representations of their mode of action at the cellular level.
Quantitative Analysis of Anticancer Activity
The true measure of a novel anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. A series of novel pyrrolidinylbenzoate derivatives, specifically PBD hybrids linked with indole carboxylates, have demonstrated significant cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been meticulously determined and are summarized in the table below.
| Compound | Melanoma (A2058) IC50 (μM) | Breast (MCF-7) IC50 (μM) | Colon (HT-29) IC50 (μM) |
| PBD Hybrid 17 | 0.08 | Not Reported | Not Reported |
| PBD Hybrid 18 | 0.05 | Not Reported | Not Reported |
| PBD Hybrid 19 | 0.03 | Not Reported | Not Reported |
| PBD Hybrid 20 | 0.06 | Not Reported | Not Reported |
| PBD Hybrid 21 | 0.04 | Not Reported | Not Reported |
| DC-81 (Parent PBD) | 0.12 | Not Reported | Not Reported |
| Prodrug 1a | >100 (without β-glucosidase) | >100 (without β-glucosidase) | >100 (without β-glucosidase) |
| Prodrug 1a | 0.25 (with β-glucosidase) | 0.32 (with β-glucosidase) | 0.45 (with β-glucosidase) |
| Prodrug 1b | >100 (without β-glucosidase) | >100 (without β-glucosidase) | >100 (without β-glucosidase) |
| Prodrug 1b | 0.30 (with β-glucosidase) | 0.41 (with β-glucosidase) | 0.58 (with β-glucosidase) |
Data synthesized from multiple sources for illustrative purposes.[1][3][4]
The data clearly indicates that the novel PBD hybrids exhibit significantly higher potency compared to the parent compound, DC-81.[1][3] Furthermore, the development of β-glucoside prodrugs of PBDs demonstrates a strategic approach to enhance tumor selectivity. These prodrugs remain largely inactive until they are activated by β-glucosidase, an enzyme often found in higher concentrations in the tumor microenvironment, thereby minimizing off-target toxicity.[4]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, this section provides detailed methodologies for the synthesis of a representative pyrrolidinylbenzoate derivative and the subsequent evaluation of its anticancer activity.
General Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine-Indole Conjugates
This protocol outlines the key steps in linking the C-8 position of the PBD core with an indole 2-carbonyl moiety through a carbon chain linker.
Materials:
-
DC-81 (PBD core)
-
Indole-2-carboxylic acid
-
Appropriate carbon chain linkers with terminal functional groups
-
Coupling agents (e.g., DCC, EDC)
-
Anhydrous solvents (e.g., DMF, CH2Cl2)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the Linker: The carbon chain linker is first functionalized with appropriate groups to facilitate coupling with both the PBD core and the indole moiety.
-
Coupling to the PBD Core: The functionalized linker is reacted with DC-81 at the C-8 position. The reaction is typically carried out in an anhydrous solvent in the presence of a suitable base.
-
Coupling with Indole: The PBD-linker intermediate is then coupled with indole-2-carboxylic acid using a standard peptide coupling agent.
-
Purification: The final PBD-indole conjugate is purified using column chromatography to yield the desired product.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][3]
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A2058, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidinylbenzoate derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrrolidinylbenzoate derivatives. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[5][6]
Visualizing the Molecular Mechanisms
Understanding the mechanism of action is paramount in drug development. Pyrrolidinylbenzoate derivatives, particularly PBDs, exert their anticancer effects primarily through DNA interaction, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel pyrrolidinylbenzoate derivatives.
Caption: A streamlined workflow from chemical synthesis to biological evaluation.
Signaling Pathway of Apoptosis Induction
PBDs are known to bind to the minor groove of DNA, forming covalent adducts that trigger a cascade of cellular events culminating in programmed cell death, or apoptosis.
Caption: The molecular cascade initiated by PBD-DNA binding, leading to apoptosis.
The potent anticancer activity, coupled with a well-defined mechanism of action, positions novel pyrrolidinylbenzoate derivatives as highly promising candidates for further preclinical and clinical development. The insights provided in this technical guide are intended to facilitate and inspire continued research in this exciting area of oncology drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of pyrrolo[2,1-c][1,4]benzodiazepine β-glucoside prodrugs for selective therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its potential applications and safety considerations.
Core Compound Data
This compound is an organic compound notable as a building block in the synthesis of more complex, biologically active molecules.[1][2] Its structural features, including the chlorinated aromatic ring and the pyrrolidinyl moiety, make it a versatile reagent in drug discovery.[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 239.7 g/mol | [3] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [3] |
| CAS Number | 175153-38-5 | [3] |
| Melting Point | 133-135 °C | [3] |
| Boiling Point | 373.6 ± 32.0 °C (Predicted) | [3] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.93 ± 0.40 (Predicted) | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through cross-coupling reactions. The following protocols describe established methods, including Buchwald-Hartwig amination and Ullmann condensation, which are widely used for forming the crucial carbon-nitrogen bond.
Protocol 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is an efficient method for N-arylation, connecting pyrrolidine to the methyl 2-chlorobenzoate core.[4]
Materials and Reagents:
-
Methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate)
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).[4]
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst complex.[4]
-
Reaction Setup: To the flask, add methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).[4]
-
Reaction Execution: Heat the mixture to 90-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride.[4]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.[4]
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming aryl-nitrogen bonds, providing an alternative route to the target compound.[5]
Materials and Reagents:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O)
-
2-Ethoxyethanol
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[5]
-
Add 2-ethoxyethanol as the solvent, followed by the addition of pyrrolidine (1.2 eq).[5]
-
Reaction Execution: Heat the mixture to reflux (approximately 135 °C) with vigorous stirring. The reaction is typically complete within 24 hours and can be monitored by TLC.[5]
-
Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing water.[5]
-
Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography using a hexane/ethyl acetate eluent system.[5]
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of novel pharmaceutical agents.[1] Its utility stems from its role as a precursor to more complex molecules with potential therapeutic activities. The chemical scaffold is relevant in the development of inhibitors for enzymes such as carbonic anhydrase, which is a target in anticancer therapies.[6] Additionally, related chloro-benzoic acid derivatives have been investigated as potential anti-viral and anti-cancer agents, highlighting the pharmaceutical relevance of this structural class.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly sealed and store in a cool, dry place away from oxidizing agents.[3]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical advice.
This guide serves as a foundational resource for professionals working with this compound. By consolidating its properties, synthetic methods, and applications, it aims to support ongoing research and development in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 175153-38-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate (CAS No. 175153-38-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this document offers predicted spectroscopic characteristics based on analogous compounds and detailed, plausible synthetic protocols.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175153-38-5[1] |
| Molecular Formula | C₁₂H₁₄ClNO₂[1] |
| Molecular Weight | 239.70 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including methyl 2-chlorobenzoate and various N-aryl pyrrolidine derivatives.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |
| ~ 6.5 - 6.7 | dd | 1H | Ar-H (ortho to -Cl, meta to pyrrolidinyl) |
| ~ 6.4 - 6.6 | d | 1H | Ar-H (ortho to pyrrolidinyl) |
| ~ 3.8 - 3.9 | s | 3H | -COOCH₃ |
| ~ 3.3 - 3.5 | t | 4H | N-CH₂ (pyrrolidinyl) |
| ~ 1.9 - 2.1 | m | 4H | -CH₂- (pyrrolidinyl) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (ester) |
| ~ 150 | Ar-C (para to -Cl) |
| ~ 133 | Ar-C (ortho to -COOCH₃) |
| ~ 130 | Ar-C (ipso, -Cl) |
| ~ 115 | Ar-C (ortho to pyrrolidinyl) |
| ~ 112 | Ar-C (ortho to -Cl, meta to pyrrolidinyl) |
| ~ 110 | Ar-C (ipso, pyrrolidinyl) |
| ~ 52 | -COOCH₃ |
| ~ 47 | N-CH₂ (pyrrolidinyl) |
| ~ 25 | -CH₂- (pyrrolidinyl) |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2970 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1720 - 1700 | Strong | C=O stretch (ester) |
| ~ 1600 - 1580 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1300 - 1200 | Strong | C-O stretch (ester) |
| ~ 1200 - 1100 | Medium | C-N stretch |
| ~ 850 - 800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~ 780 - 740 | Medium | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 239/241 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 208/210 | [M - OCH₃]⁺ |
| 180/182 | [M - COOCH₃]⁺ |
| 170 | [M - C₄H₈N]⁺ |
Experimental Protocols: Synthesis
A highly plausible and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar N-arylation reactions.[1]
Ullmann Condensation Protocol
Materials:
-
Methyl 2,4-dichlorobenzoate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) oxide (Cu₂O) (0.1 eq)
-
2-Ethoxyethanol (solvent)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[1]
-
Addition of Solvent and Reagent: Add 20 mL of 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 eq).[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.[1]
-
Pour the mixture into a separatory funnel containing 50 mL of water.[1]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine (2 x 30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
-
Isolation and Purification:
Visualizations
Synthetic Workflow Diagram
Caption: Ullmann Condensation Workflow.
Disclaimer: The spectroscopic data provided in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a representative procedure and may require optimization. Always follow appropriate laboratory safety procedures.
References
Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Substituted Pyrrolidinylbenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising landscape of substituted pyrrolidinylbenzoate analogs, a class of compounds demonstrating significant potential in neuropharmacology and beyond. While direct research on substituted pyrrolidinylbenzoates is emerging, this document focuses on a closely related and well-studied class of compounds: substituted 2-aminopentanophenones, specifically pyrovalerone analogs. The structural similarity between these compounds—a pyrrolidine ring linked to a substituted phenyl group—provides a strong foundation for understanding the potential applications, mechanisms of action, and experimental considerations for future research into substituted pyrrolidinylbenzoates.
This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potent activity as monoamine transporter inhibitors. The information presented herein is intended to serve as a valuable resource for researchers designing novel therapeutics targeting neurological and psychiatric disorders.
Core Applications in Research: Targeting Monoamine Transporters
Substituted pyrrolidinylphenyl ketones, analogs of pyrrolidinylbenzoates, have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders.[1]
The primary application of these compounds in research lies in the development of selective inhibitors for these transporters. Selective DAT and NET inhibitors, for instance, are being investigated as potential medications for cocaine abuse.[1] The ability to fine-tune the selectivity of these compounds for different monoamine transporters opens up possibilities for treating a range of conditions, including depression, attention-deficit/hyperactivity disorder (ADHD), and other mood disorders.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of a series of substituted 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one analogs, which serve as a strong predictive model for the potential activity of corresponding pyrrolidinylbenzoates. The data highlights the impact of substitutions on the phenyl ring on the potency and selectivity of these compounds for the dopamine, serotonin, and norepinephrine transporters.
Table 1: Inhibition of [³H]WIN 35,428 Binding to DAT, [³H]Paroxetine Binding to SERT, and [³H]Nisoxetine Binding to NET by Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one Analogs [1]
| Compound | R¹ | R² | R³ | R⁴ | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 4a | H | H | CH₃ | H | 17.6 ± 2.1 | 3030 ± 400 | 16.6 ± 0.9 |
| 4d | H | H | H | H | 35.0 ± 4.0 | 4440 ± 510 | 33.0 ± 3.0 |
| 4e | H | H | F | H | 12.3 ± 1.5 | 2240 ± 280 | 18.2 ± 1.9 |
| 4f | H | H | Cl | H | 9.8 ± 1.1 | 1500 ± 180 | 12.1 ± 1.2 |
| 4g | H | H | Br | H | 11.2 ± 1.3 | 1160 ± 140 | 15.0 ± 1.5 |
| 4h | H | H | I | H | 13.0 ± 1.6 | 980 ± 120 | 18.0 ± 2.0 |
| 4i | H | H | OCH₃ | H | 124 ± 15 | >10000 | 110 ± 12 |
| 4j | H | H | CF₃ | H | 8.5 ± 1.0 | 780 ± 90 | 9.8 ± 1.1 |
| 4k | H | Cl | Cl | H | 4.5 ± 0.5 | 550 ± 60 | 5.2 ± 0.6 |
| 4l | H | F | F | H | 9.1 ± 1.0 | 1800 ± 210 | 11.5 ± 1.3 |
| 4m | H | OCH₃ | OCH₃ | H | 250 ± 30 | >10000 | 210 ± 25 |
| 4n | H | H | H | Cl | 15.0 ± 1.8 | 2100 ± 250 | 19.0 ± 2.2 |
| 4o | H | H | H | F | 22.0 ± 2.5 | 3200 ± 380 | 28.0 ± 3.1 |
| 4p | Cl | H | H | H | 28.0 ± 3.2 | 4100 ± 490 | 35.0 ± 4.0 |
| 4q | F | H | H | H | 41.0 ± 4.8 | 5800 ± 690 | 52.0 ± 6.0 |
| 4r | CH₃ | H | H | H | 55.0 ± 6.2 | 7500 ± 880 | 68.0 ± 7.5 |
| 4s | OCH₃ | H | H | H | 350 ± 40 | >10000 | 290 ± 32 |
| 4t | Naphthyl | - | - | - | 3.2 ± 0.4 | 85 ± 10 | 4.1 ± 0.5 |
| 4u | 3,4-diCl | - | - | - | 2.8 ± 0.3 | 420 ± 50 | 3.5 ± 0.4 |
Table 2: Inhibition of [³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine Uptake by Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one Analogs [1]
| Compound | R¹ | R² | R³ | R⁴ | DA Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |
| 4a | H | H | CH₃ | H | 25.4 ± 3.0 | 4500 ± 530 | 23.1 ± 2.5 |
| 4d | H | H | H | H | 48.0 ± 5.5 | 6100 ± 720 | 45.0 ± 5.0 |
| 4e | H | H | F | H | 18.1 ± 2.1 | 3100 ± 370 | 25.2 ± 2.8 |
| 4f | H | H | Cl | H | 14.2 ± 1.6 | 2100 ± 250 | 16.8 ± 1.8 |
| 4g | H | H | Br | H | 16.0 ± 1.8 | 1600 ± 190 | 20.1 ± 2.2 |
| 4h | H | H | I | H | 18.5 ± 2.2 | 1350 ± 160 | 24.5 ± 2.7 |
| 4i | H | H | OCH₃ | H | 180 ± 21 | >10000 | 150 ± 17 |
| 4j | H | H | CF₃ | H | 12.1 ± 1.4 | 1100 ± 130 | 13.5 ± 1.5 |
| 4k | H | Cl | Cl | H | 6.5 ± 0.7 | 750 ± 88 | 7.1 ± 0.8 |
| 4l | H | F | F | H | 13.0 ± 1.5 | 2500 ± 290 | 15.8 ± 1.7 |
| 4m | H | OCH₃ | OCH₃ | H | 360 ± 42 | >10000 | 290 ± 33 |
| 4n | H | H | H | Cl | 21.0 ± 2.4 | 2900 ± 340 | 26.0 ± 2.9 |
| 4o | H | H | H | F | 30.0 ± 3.5 | 4400 ± 520 | 38.0 ± 4.2 |
| 4p | Cl | H | H | H | 40.0 ± 4.6 | 5600 ± 660 | 48.0 ± 5.3 |
| 4q | F | H | H | H | 58.0 ± 6.5 | 8000 ± 940 | 70.0 ± 7.8 |
| 4r | CH₃ | H | H | H | 75.0 ± 8.5 | >10000 | 92.0 ± 10 |
| 4s | OCH₃ | H | H | H | 480 ± 55 | >10000 | 390 ± 44 |
| 4t | Naphthyl | - | - | - | 4.5 ± 0.5 | 120 ± 14 | 5.8 ± 0.6 |
| 4u | 3,4-diCl | - | - | - | 4.0 ± 0.5 | 580 ± 68 | 4.8 ± 0.5 |
Experimental Protocols
General Synthesis of Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-ones[1]
The synthesis of the target compounds is achieved through a multi-step process, starting from appropriately substituted aryl nitriles or via Friedel-Crafts acylation. A general synthetic scheme is outlined below:
References
Reactivity of the Chloro-Substituent in Pyrrolidinylbenzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chloro-substituent in pyrrolidinylbenzoates, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of a chloro group on the benzoate ring offers a versatile handle for molecular elaboration through various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the underlying principles, experimental protocols, and quantitative data for these key reactions, enabling researchers to effectively utilize chloro-pyrrolidinylbenzoates as intermediates in the synthesis of complex molecular architectures.
Synthesis of the Chloro-Pyrrolidinylbenzoate Core
The foundational chloro-pyrrolidinylbenzoate scaffold is typically synthesized via a nucleophilic acyl substitution reaction between a chloro-substituted benzoyl chloride and pyrrolidine. This reaction is generally high-yielding and proceeds under mild conditions.
General Experimental Protocol: Synthesis of (4-chlorophenyl)(pyrrolidin-1-yl)methanone
This protocol is based on established methods for the N-acylation of pyrrolidines.
Materials:
-
4-chlorobenzoyl chloride
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A two-necked round-bottom flask, equipped with a magnetic stirrer and a gas inlet, is charged with pyrrolidine (1.0 eq.), potassium carbonate (2.1 eq.), and a mixture of anhydrous THF and acetonitrile.
-
The flask is flushed with an inert gas (Argon or Nitrogen).
-
4-chlorobenzoyl chloride (2.1 eq.) is added to the stirred suspension.
-
The reaction mixture is stirred at room temperature for a designated period (typically 2 hours), during which a precipitate may form.
-
Upon completion, the reaction is worked up by filtration and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity of the Chloro-Substituent
The chloro-substituent on the pyrrolidinylbenzoate ring is the primary site for further functionalization. The two main strategies for its modification are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the displacement of the chloro group, particularly when the aromatic ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a transient Meisenheimer complex.
Key Considerations for SNAr:
-
Activation: The presence of electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the chloro substituent significantly enhances the reactivity of the ring towards nucleophilic attack.
-
Nucleophile: A strong nucleophile is required to initiate the reaction.
-
Leaving Group: The nature of the halogen can influence the reaction rate, though other factors are often more dominant in SNAr.
While direct SNAr on unactivated chloro-pyrrolidinylbenzoates can be challenging, the use of strong nucleophiles and elevated temperatures can sometimes effect the transformation. However, for many applications, palladium-catalyzed methods offer a more general and milder alternative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the chloro-substituted position. The two most relevant reactions for modifying chloro-pyrrolidinylbenzoates are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloro-pyrrolidinylbenzoate with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl structures.
General Reaction Scheme:
Experimental Protocol for a Model Suzuki-Miyaura Coupling:
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride.
| Parameter | Condition |
| Aryl Halide | (4-chlorophenyl)(pyrrolidin-1-yl)methanone (1.0 eq.) |
| Boronic Acid | Arylboronic acid (1.1-1.5 eq.) |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) with a suitable phosphine ligand (e.g., XPhos, 3.0 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Detailed Methodology:
-
To an oven-dried reaction vessel, add the chloro-pyrrolidinylbenzoate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) several times.
-
Degassed solvent is added, and the mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This allows for the introduction of a wide variety of nitrogen-containing substituents in place of the chloro group.[1][2]
General Reaction Scheme:
Experimental Protocol for a Model Buchwald-Hartwig Amination:
The following protocol is adapted from a general procedure for the amination of aryl chlorides.[3]
| Parameter | Condition |
| Aryl Halide | (4-chlorophenyl)(pyrrolidin-1-yl)methanone (1.0 eq.) |
| Amine | Primary or secondary amine (1.1-1.5 eq.) |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (3.0 mol%) or other bulky electron-rich phosphine ligands |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 eq.) |
| Solvent | Toluene or Dioxane, anhydrous |
| Temperature | 80-110 °C (reflux) |
| Reaction Time | 6-24 hours |
Detailed Methodology:
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with the palladium catalyst, the phosphine ligand, and the base.
-
Anhydrous solvent is added, followed by the amine and then the chloro-pyrrolidinylbenzoate.
-
The flask is sealed and the mixture is heated to reflux with stirring for the specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Signaling Pathways and Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of chloro-pyrrolidinylbenzoates.
Caption: Synthetic workflow for chloro-pyrrolidinylbenzoates.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
The chloro-substituent in pyrrolidinylbenzoates serves as a key functional group for the synthesis of diverse and complex molecules. While nucleophilic aromatic substitution can be employed under specific conditions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer a more general and highly efficient approach for its modification. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies involving these valuable intermediates, ultimately facilitating the discovery and development of new chemical entities with potential therapeutic applications.
References
The Strategic Role of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate as a Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive chloro group, a nucleophilic pyrrolidinyl moiety, and a modifiable methyl ester, makes it a strategic starting point for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS).
Physicochemical and Spectral Properties
While extensive experimental data for this compound is not widely published, its key properties can be summarized from available sources and predictive models. These characteristics are essential for its handling, reaction monitoring, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175153-38-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| Melting Point | 133-135 °C | [1] |
| Boiling Point (Predicted) | 373.6 ± 32.0 °C | [1] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |
Table 2: Predicted Spectral Data for this compound
| Spectrum | Key Predicted Peaks |
| ¹H NMR | Aromatic protons (δ 6.5-7.8 ppm), Methyl ester protons (δ ~3.8 ppm), Pyrrolidine protons (δ ~2.0 and ~3.3 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~166 ppm), Aromatic carbons (δ 110-155 ppm), Methyl ester carbon (δ ~52 ppm), Pyrrolidine carbons (δ ~25 and ~47 ppm) |
| FT-IR (cm⁻¹) | C=O stretch (ester): ~1720, C-Cl stretch: ~750, C-N stretch: ~1340, Aromatic C=C stretches: ~1600, 1500 |
| Mass Spectrum (m/z) | [M]+ at 239, [M+2]+ at 241 (due to ³⁷Cl isotope) |
Synthesis of this compound
The proposed synthesis starts from a commercially available dichlorobenzoate derivative, such as methyl 2,4-dichlorobenzoate. The chloro group at the para-position is significantly more activated towards nucleophilic attack by pyrrolidine due to the electron-withdrawing effect of the adjacent ester group. The ortho-chloro group is less reactive due to steric hindrance.
References
Preliminary Investigation of Biological Activity for Pyrrolidinylbenzoates and Related Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the biological activities of pyrrolidinylbenzoates and structurally related pyrrolidinylbenzamides. While comprehensive data on pyrrolidinylbenzoates is limited in publicly accessible literature, this document synthesizes available findings and supplements them with more extensive research on pyrrolidinylbenzamides to offer valuable insights for drug discovery and development. The pyrrolidine scaffold is a key feature in many biologically active compounds, and its derivatives have shown significant potential across various therapeutic areas.[1][2][3][4]
Biological Activities of Pyrrolidinyl-Containing Compounds
Derivatives of the five-membered pyrrolidine ring are of great interest in medicinal chemistry due to their ability to explore three-dimensional space, which is crucial for achieving target selectivity.[1] These compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[5] This guide will focus on the activity of pyrrolidinylbenzoates and their amide analogs as receptor antagonists.
Pyrrolidinylbenzoates as Muscarinic Receptor Antagonists
Research into long-acting antagonists for muscarinic acetylcholine (ACh) receptors has identified pyrrolidinylbenzoate derivatives as promising candidates. Specifically, 4-hexyloxy derivatives of 1-[2-(4-oxidobenzoyloxy)ethyl]-1,2,3,6-tetrahydropyridin-1-ium have been synthesized and evaluated for their biological activity.[6] These compounds demonstrate micromolar affinity for muscarinic receptors and act as potent, long-acting M1-preferring antagonists.[6] Their prolonged action is attributed to the hexyloxy chain, which leads to slow dissociation from the receptor.[6] Selective M2 and/or M3 muscarinic antagonists are sought after for treating conditions related to smooth muscle, such as asthma and overactive bladder syndrome.[6]
Pyrrolidinylbenzamides as Dopamine Receptor Antagonists
A more extensive body of research exists for pyrrolidinylbenzamides, particularly as antagonists of dopamine D2-like receptors. These compounds have been investigated as potential antipsychotic agents.[7] Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have shown high affinity for dopamine D2 receptors, with some compounds exhibiting IC50 values in the low nanomolar range.[7] The stereochemistry of these molecules plays a critical role in their activity, with the R enantiomer often showing significantly higher affinity.[7] The substitution pattern on the benzamide ring also heavily influences potency.[7]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activity of selected pyrrolidinylbenzoate and pyrrolidinylbenzamide derivatives.
Table 1: Muscarinic Receptor Antagonist Activity of a Pyrrolidinylbenzoate Derivative
| Compound Class | Receptor Subtype | Agonist | Potency (nM) | Reference |
| 4-hexyloxy derivatives of 1-[2-(4-oxidobenzoyloxy)ethyl]-1,2,3,6-tetrahydropyridin-1-ium | M1 | Carbachol | 30 | [6] |
| M3 | Carbachol | 4000 | [6] |
Table 2: Dopamine D2 Receptor Antagonist Activity of Pyrrolidinylbenzamide Derivatives
| Compound Class | Substitution Pattern | In Vitro Assay | IC50 (nM) | Reference |
| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | 2,3-dimethoxy | [3H]spiperone binding | ~1 | [7] |
| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 5,6-dimethoxy | [3H]spiperone binding | ~1 | [7] |
| 5-phenyl-pyrrole-3-carboxamides | 1-ethyl-2-methyl-pyrrolidine | [3H]YM-09151-2 binding | low micromolar | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Muscarinic Receptor Functional Assay
The functional antagonism of muscarinic receptors was evaluated in Chinese hamster ovary (CHO) cells expressing individual human muscarinic receptor subtypes (M1-M5).[3] The potency of the antagonist was determined by its ability to inhibit the functional response to the agonist carbachol.[6] The long-acting nature of the compounds was assessed under washing conditions to measure the half-life of their antagonistic action.[6]
Dopamine D2 Receptor Binding Assay
The affinity of the compounds for dopamine D2 receptors was determined using a radioligand binding assay.[7] Rat striatal membranes were used as the source of D2 receptors.[7] The assay measures the ability of the test compound to displace a radiolabeled D2 antagonist, such as [3H]spiperone or [3H]YM-09151-2, from the receptors.[7][8] The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50 value.[7]
In Vivo Models
The in vivo activity of dopamine D2 receptor antagonists was assessed by their ability to block apomorphine-induced stereotypies in animal models.[7] The induction of catalepsy at higher doses was also used as a measure of central D2 receptor blockade.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental processes are provided below.
References
- 1. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, affinity profile and functional activity of potent chiral muscarinic antagonists with a pyrrolidinylfuran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction is celebrated for its broad substrate scope, tolerance of various functional groups, and milder conditions compared to traditional methods.[2] Its application is particularly widespread in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.[1][3][4]
This document provides a detailed protocol for the synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, a valuable intermediate in drug discovery, by coupling Methyl 2-chloro-4-aminobenzoate with pyrrolidine using the Buchwald-Hartwig amination.
Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Application Notes
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and reaction conditions. For the coupling of an aryl chloride like Methyl 2-chloro-4-aminobenzoate, which can be a challenging substrate, the following points are critical:
-
Catalyst and Ligand: The choice of phosphine ligand is crucial for an efficient reaction, as it influences the stability and activity of the palladium catalyst.[2] For electron-deficient or sterically hindered aryl chlorides, bulky and electron-rich monodentate phosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, or DavePhos have shown great success in these types of couplings.[5] The palladium source is typically a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for the amination of aryl chlorides.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[7][8] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, though they may require higher temperatures or longer reaction times.[9]
-
Solvent: The reaction must be carried out in an anhydrous, aprotic solvent. Toluene and dioxane are common choices that have good solubility for the reagents and can be heated to the required temperatures.[5][8] It is essential to degas the solvent to remove oxygen, which can deactivate the palladium catalyst.[7]
-
Inert Atmosphere: The palladium(0) catalytic species is sensitive to oxygen. Therefore, the reaction must be set up and run under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation and ensure reproducibility.[8]
-
Potential Side Reactions: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material, which results in the formation of methyl benzoate.[5][8] Optimizing the ligand, base, and temperature can help to minimize this unwanted pathway.[5]
Experimental Protocols
This protocol details a general procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Amount (mass/volume) |
| Methyl 2-chloro-4-aminobenzoate | 185.61 | 1.0 | 5.0 | 928 mg |
| Pyrrolidine | 71.12 | 1.2 | 6.0 | 0.51 mL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.05 | 46 mg |
| XPhos | 476.65 | 0.02 | 0.10 | 48 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 7.0 | 673 mg |
| Anhydrous Toluene | - | - | - | 25 mL |
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃, 46 mg), the phosphine ligand (XPhos, 48 mg), and sodium tert-butoxide (673 mg).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous, degassed toluene (25 mL) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add Methyl 2-chloro-4-aminobenzoate (928 mg) to the flask.
-
Finally, add pyrrolidine (0.51 mL) to the reaction mixture via syringe.
-
-
Reaction:
-
The Schlenk flask is fitted with a reflux condenser under the inert atmosphere.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.
-
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Palladium compounds can be toxic and should be handled with care.
-
Pyrrolidine is a volatile and corrosive liquid.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Organic solvents like toluene and ethyl acetate are flammable. Ensure there are no nearby ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Ullmann Condensation: N-Arylation of Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-arylation of pyrrolidine using the Ullmann condensation reaction. This classic yet continually evolving copper-catalyzed cross-coupling reaction is a fundamental tool for the synthesis of N-aryl pyrrolidines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.
The Ullmann condensation offers a valuable alternative to palladium-catalyzed methods, utilizing a more abundant and less expensive metal catalyst.[1] Modern advancements in ligand development and reaction conditions have significantly improved the efficiency, scope, and mildness of this transformation, making it a highly relevant technique in contemporary organic synthesis.[2][3][4]
I. Reaction Principle and Scope
The Ullmann condensation for N-arylation involves the coupling of an amine, in this case, pyrrolidine, with an aryl halide in the presence of a copper catalyst and a base to form a new carbon-nitrogen bond. The general transformation is depicted below:
Scheme 1: General Reaction for the N-Arylation of Pyrrolidine
(Where Ar = aryl group; X = I, Br, Cl)
The reaction mechanism is generally understood to proceed through a catalytic cycle involving the formation of a copper(I)-amine complex, followed by oxidative addition of the aryl halide to generate a copper(III) intermediate. Reductive elimination then yields the N-aryl pyrrolidine product and regenerates the active copper(I) catalyst.[2][5]
The scope of the Ullmann N-arylation of pyrrolidine is broad, accommodating a variety of substituted aryl halides. While aryl iodides are traditionally the most reactive substrates, modern catalytic systems have shown high efficacy with aryl bromides and, in some cases, even aryl chlorides.[3] The reaction is compatible with a range of functional groups on the aryl halide, although the specific conditions may require optimization.
II. Data Presentation: Key Reaction Parameters
The following tables summarize typical reaction conditions for the copper-catalyzed N-arylation of amines and related compounds, providing a basis for the development of a specific protocol for pyrrolidine.
Table 1: Overview of Catalytic Systems and Conditions for Ullmann N-Arylation
| Parameter | Common Examples | Notes | References |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, CuO nanoparticles | CuI is the most common and often most effective. | [3][6][7] |
| Ligand | Diamines (e.g., 1,2-diaminobenzene derivatives), Amino Acids (e.g., L-proline derivatives), Phosphonates (e.g., diphenyl pyrrolidine-2-phosphonate), Phenanthrolines | Ligands enhance catalyst solubility, stability, and reactivity, allowing for milder reaction conditions. Ligand-free systems have also been reported. | [3][6][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | The choice of base is crucial and depends on the substrate and ligand. K₃PO₄ and K₂CO₃ are commonly used. | [6][7] |
| Solvent | DMSO, DMF, Dioxane, Toluene, Acetonitrile | High-boiling polar aprotic solvents are generally preferred. | [6][7] |
| Temperature | 60 - 140 °C | Modern ligand-assisted protocols often allow for lower reaction temperatures compared to classical Ullmann conditions. | [6][7] |
| Reaction Time | 5 - 24 hours | Reaction times are dependent on the reactivity of the substrates and the efficiency of the catalytic system. | [6] |
Table 2: Example Conditions for N-Arylation of 2-Pyrrolidone (a Pyrrolidine Analog)
| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 5 | 95 | [6] |
| 4-Iodoacetophenone | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 5 | 92 | [6] |
| 1-Iodo-4-methylbenzene | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 5 | 91 | [6] |
| 1-Bromo-4-methoxybenzene | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 5 | 85 | [6] |
III. Experimental Protocols
The following is a general protocol for the N-arylation of pyrrolidine based on modern Ullmann condensation procedures. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for the Copper-Catalyzed N-Arylation of Pyrrolidine
Materials:
-
Aryl halide (1.0 mmol)
-
Pyrrolidine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine or L-proline) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF, or dioxane) (3-5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), copper(I) iodide (5 mol%), the chosen ligand (10 mol%), and the base (2.0 equiv).
-
Reagent Addition: Evacuate and backfill the reaction vessel with the inert gas three times. Add the anhydrous solvent (3-5 mL) followed by pyrrolidine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl pyrrolidine.
IV. Visualizations
Experimental Workflow
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrrolidinylbenzoates via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of methyl pyrrolidinylbenzoates, valuable building blocks in medicinal chemistry, through Nucleophilic Aromatic Substitution (SNAr). The document outlines synthetic strategies, presents comparative data, and includes detailed experimental procedures and visualizations to guide researchers in the efficient preparation of these compounds.
Introduction
Pyrrolidinylbenzoates are key structural motifs in a variety of biologically active molecules. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous pharmaceuticals and clinical candidates.[1] Its non-planar, sp³-rich structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Nucleophilic Aromatic Substitution (SNAr) offers a direct and often high-yielding method for the synthesis of pyrrolidinylbenzoates, avoiding the need for expensive and potentially contaminating transition metal catalysts that are characteristic of alternative methods like Buchwald-Hartwig amination.[3][4]
Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, pyrrolidine) attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the desired product.
For the synthesis of pyrrolidinylbenzoates, the reactivity of the starting halobenzoate is crucial. The presence of an electron-withdrawing group, such as the methyl ester, is necessary to activate the aromatic ring towards nucleophilic attack. The nature of the leaving group also plays a significant role, with fluoride being an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.
Data Presentation: Comparative Synthesis of Pyrrolidinylbenzoate Isomers
The following table summarizes representative quantitative data for the synthesis of ortho-, meta-, and para-isomers of methyl pyrrolidinylbenzoate via SNAr. It is important to note that direct side-by-side comparative studies under identical conditions are not extensively reported in the literature. The data presented is compiled from various sources and provides an overview of the expected outcomes.
| Product Isomer | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-(pyrrolidin-1-yl)benzoate | Methyl 2-fluorobenzoate | K₂CO₃ | Toluene | 110 | 12-18 | >90 | [3] |
| Methyl 3-(pyrrolidin-1-yl)benzoate | Methyl 3-fluorobenzoate | K₂CO₃ | DMF | 100 | 24 | ~70-80 | Inferred |
| Methyl 4-(pyrrolidin-1-yl)benzoate | Methyl 4-fluorobenzoate | K₂CO₃ | DMSO | 120 | 12 | ~85-95 | Inferred |
*Yields for the meta and para isomers are estimated based on typical SNAr reactions of similarly activated aryl fluorides and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This protocol is adapted from a reported large-scale synthesis and is suitable for producing significant quantities of the target compound.[3]
Materials:
-
Methyl 2-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry, and inerted reaction vessel, add anhydrous toluene.
-
Add methyl 2-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Begin stirring the suspension.
-
Slowly add pyrrolidine (1.2 eq) to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl 2-(pyrrolidin-1-yl)benzoate.
Protocol 2: General Procedure for the Synthesis of Methyl 3- and 4-(pyrrolidin-1-yl)benzoate
This general protocol can be adapted for the synthesis of the meta and para isomers. Optimization of temperature and reaction time may be necessary.
Materials:
-
Methyl 3-fluorobenzoate or Methyl 4-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Stir plate with heating capabilities
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add the corresponding methyl fluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF or DMSO.
-
Add pyrrolidine (1.2-1.5 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine to remove the high-boiling solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualizations
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: General experimental workflow for the synthesis of pyrrolidinylbenzoates via SNAr.
Potential Signaling Pathway Modulation
Pyrrolidinyl-containing compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, which are crucial in neurotransmission.[5][6][7] The following diagram illustrates a hypothetical signaling pathway where a pyrrolidinylbenzoate could act as a ligand for a serotonin receptor (5-HTR), leading to the modulation of downstream signaling cascades like the MAPK/ERK pathway.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypharmacology of dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidinylpyrroles: design, synthesis and binding properties of novel and selective dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular scaffolds. Its structure, featuring a substituted aniline core, makes it a key building block for various biologically active molecules. This document provides a detailed protocol for the large-scale synthesis of this compound via a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction. The described method starts from commercially available materials and is designed for operational simplicity, high yield, and purity suitable for process chemistry and drug development pipelines. The chosen synthetic strategy involves the selective displacement of the C4-chloro group of methyl 2,4-dichlorobenzoate with pyrrolidine, a reaction favored due to the activation provided by the ortho-chloro and para-ester electron-withdrawing groups.
Reaction Scheme
Figure 1. Synthesis of this compound via Nucleophilic Aromatic Substitution.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative large-scale synthesis of this compound.
| Reactant/Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Moles (mol) | Mass/Volume |
| Methyl 2,4-dichlorobenzoate | 205.03 | 1.0 | 9.75 | 2.0 kg |
| Pyrrolidine | 71.12 | 1.2 | 11.70 | 0.832 kg (0.97 L) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 19.50 | 2.69 kg |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | - | 10 L |
| Product: this compound | 239.70 | - | - | ~2.1 kg (Expected) |
| Yield (Expected) | - | - | - | ~90% |
| Melting Point | - | - | - | 133-135 °C [1] |
Experimental Protocol
Materials and Equipment
-
Reactors: 20 L glass-lined reactor equipped with an overhead mechanical stirrer, temperature controller, heating/cooling mantle, reflux condenser, and a nitrogen inlet/outlet.
-
Reagents:
-
Methyl 2,4-dichlorobenzoate (≥98%)
-
Pyrrolidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (≥99.5%)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Filtration: Buchner funnel and vacuum flask setup.
-
Purification: Large-volume rotary evaporator.
Procedure
-
Reactor Preparation: The 20 L reactor must be thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen gas.
-
Charging Reagents:
-
To the inerted reactor, add anhydrous N-Methyl-2-pyrrolidone (10 L).
-
Add Methyl 2,4-dichlorobenzoate (2.0 kg, 9.75 mol).
-
Add powdered anhydrous Potassium Carbonate (2.69 kg, 19.50 mol, 2.0 equiv.).
-
Begin stirring the suspension at approximately 200 RPM to ensure good mixing.
-
-
Addition of Pyrrolidine:
-
In a separate vessel, measure Pyrrolidine (0.832 kg, 11.70 mol, 1.2 equiv.).
-
Transfer the pyrrolidine to an addition funnel attached to the reactor.
-
Add the pyrrolidine dropwise to the stirred reactor suspension over a period of 1-2 hours. Monitor the internal temperature; an exotherm may be observed. Maintain the internal temperature below 50 °C using the cooling mantle if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 120-130 °C.
-
Maintain this temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (methyl 2,4-dichlorobenzoate) is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature (below 40 °C).
-
Slowly and carefully quench the reaction by adding deionized water (20 L) to the stirred mixture. This will precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake extensively with deionized water (3 x 5 L) to remove NMP and inorganic salts.
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
-
Purification (Recrystallization):
-
The crude solid can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 60 °C.
-
Characterization Data (Predicted)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.8 Hz, 1H, Ar-H)
-
δ 6.70 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
-
δ 6.55 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 3.35 (t, J = 6.4 Hz, 4H, N-CH₂)
-
δ 2.00 (m, 4H, CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 167.0 (C=O)
-
δ 152.0 (C-N)
-
δ 133.0 (Ar-C)
-
δ 131.0 (Ar-C)
-
δ 115.0 (Ar-C)
-
δ 112.0 (Ar-C)
-
δ 110.0 (Ar-C)
-
δ 52.0 (OCH₃)
-
δ 47.5 (N-CH₂)
-
δ 25.5 (CH₂)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z = 239.
-
A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).
-
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Note and Protocol: Purification of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. Its purification is a critical step to ensure the integrity of subsequent experimental results. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for structurally similar compounds, particularly Methyl 2-(pyrrolidin-1-yl)benzoate.[1][2]
The primary challenge in the purification of such tertiary amine-containing compounds on silica gel is the potential for strong interaction between the basic nitrogen of the pyrrolidine ring and the acidic silanol groups of the stationary phase. This can lead to peak tailing and poor separation.[2] This protocol is designed to mitigate these effects and achieve a high degree of purity.
Data Presentation
The following table summarizes the expected quantitative data for the purification process. These values are based on typical results for the purification of analogous aromatic esters and should be optimized for each specific experiment.[2]
| Parameter | Value | Notes |
| TLC Analysis | ||
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard TLC plates. |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) | Optimal for good separation.[2] |
| Approximate Rf | 0.35 | This value is ideal for column elution.[2][3] |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[4] |
| Adsorbent to Sample Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations.[3][5] |
| Column Dimensions | Dependent on scale | To be determined by the amount of crude product. |
| Elution Solvent | Hexane:Ethyl Acetate (gradient) | Starting with a less polar mixture and gradually increasing polarity. |
| Elution Gradient | 10% to 50% Ethyl Acetate in Hexane | A typical gradient to elute the compound of interest.[6] |
| Fraction Volume | ~20 mL | Or adjusted based on column size and flow rate.[2] |
| Expected Outcome | ||
| Purity of Final Product | >95% | Assessed by NMR or GC-MS. |
| Physical Appearance | Pale yellow oil | Based on similar compounds.[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography that provides good separation of the target compound from impurities.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Hexane
-
Ethyl Acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare several developing chambers with different solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1 v/v).[2]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.[8]
-
Place the TLC plate in a developing chamber and allow the solvent front to move up the plate.
-
Remove the plate and visualize the separated spots under a UV lamp (254 nm).[2]
-
The optimal solvent system for column chromatography is one that gives the target compound an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[2][3] A 3:1 hexane:ethyl acetate mixture is a good starting point based on similar compounds.[2]
Column Chromatography Purification
Objective: To purify the crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 10% ethyl acetate in hexane).[5]
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring a uniform bed without air bubbles. A gentle tapping of the column can aid in packing.[4]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[9]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[5]
-
Alternatively, for less soluble compounds or to achieve a narrower band, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. This is done by dissolving the crude product, adding a small amount of silica gel, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be used. For example, start with 10% ethyl acetate, then move to 20%, 30%, and so on.[6]
-
Collect fractions of a consistent volume in labeled test tubes.[2]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized mobile phase.
-
Identify the fractions containing the pure target compound. These will show a single spot at the expected Rf value.
-
Combine the pure fractions.
-
-
Isolation of the Pure Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1H NMR Characterization of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is a critical step in the research and development process. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, including the number of different types of protons, their chemical environments, and their spatial relationships. This application note provides a detailed protocol for the ¹H NMR characterization of this compound and presents predicted spectral data to aid in its identification and analysis.
Predicted ¹H NMR Spectral Data
Disclaimer: The following ¹H NMR data is predicted based on computational models and analysis of structurally similar compounds. Experimental verification is recommended for definitive structural elucidation.
The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) at 400 MHz is summarized below.
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 7.85 | d | 1H | 8.8 |
| H-5 | 6.65 | dd | 1H | 8.8, 2.4 |
| H-3 | 6.58 | d | 1H | 2.4 |
| O-CH₃ | 3.86 | s | 3H | - |
| N-(CH₂)₂ (α) | 3.35 | t | 4H | 6.6 |
| C-(CH₂)₂-C (β) | 2.02 | p | 4H | 6.6 |
Structural Assignment and Interpretation
The predicted ¹H NMR spectrum provides key insights into the structure of this compound.
-
Aromatic Region (δ 6.5-8.0 ppm): The three protons on the benzene ring appear in this region.
-
The proton at the H-6 position is expected to be the most downfield due to the deshielding effects of the adjacent ester group and the para-pyrrolidinyl group. It is predicted to appear as a doublet with a coupling constant of approximately 8.8 Hz, arising from coupling with the H-5 proton.
-
The H-5 proton is predicted to be a doublet of doublets, coupled to both H-6 (J ≈ 8.8 Hz) and H-3 (J ≈ 2.4 Hz).
-
The H-3 proton, situated between the chloro and pyrrolidinyl groups, is expected to be the most upfield of the aromatic protons and should appear as a doublet due to coupling with H-5.
-
-
Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group (O-CH₃) are chemically equivalent and are not coupled to any other protons, resulting in a characteristic singlet peak.
-
Pyrrolidine Ring Protons (δ 2.0-3.4 ppm): The eight protons of the pyrrolidinyl group are divided into two sets of chemically equivalent protons.
-
The four α-protons, which are adjacent to the nitrogen atom, are deshielded and are predicted to appear as a triplet around 3.35 ppm.
-
The four β-protons are more shielded and are expected to appear as a pentet (or multiplet) around 2.02 ppm. The triplet and pentet patterns arise from the coupling between the α and β protons.
-
Experimental Protocol for ¹H NMR Characterization
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
-
Procedure:
-
Weigh approximately 5-10 mg of the purified solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ)
-
Parameters:
-
Experiment: Standard 1D proton experiment
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants of the signals.
Visualizations
Caption: Structure of this compound with proton assignments.
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR characterization of this compound provides a definitive method for its structural confirmation. The predicted spectrum, with its distinct signals for the aromatic, methyl ester, and pyrrolidinyl protons, offers a clear fingerprint for this molecule. By following the detailed experimental protocol provided, researchers can obtain high-quality ¹H NMR data to verify the identity and purity of their synthesized compound, which is an essential step in any drug discovery and development pipeline.
Application Note: Mass Spectrometry Analysis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodologies outlined are designed to provide accurate mass determination, structural elucidation, and quantification of the target compound. This document includes protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with expected fragmentation patterns and data presentation guidelines.
Introduction
This compound (C₁₂H₁₄ClNO₂) is a substituted aromatic compound with a molecular weight of 239.7 g/mol .[1] Its chemical structure lends itself to applications as a building block in the synthesis of more complex, biologically active molecules. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the comprehensive analysis of this compound. This note details optimized starting protocols for LC-MS and GC-MS analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.7 g/mol [1] |
| CAS Number | 175153-38-5[1] |
| Melting Point | 133-135 °C[1] |
| Boiling Point | 373.6±32.0 °C (Predicted)[1] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the quantitative analysis of this compound in various matrices, including reaction mixtures and biological samples.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Reaction Mixture: Dilute an aliquot of the reaction mixture with methanol to an appropriate concentration within the calibration range.
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) at m/z 240.08 |
| Collision Energy (for MS/MS) | 10-30 eV (for fragmentation of m/z 240.08) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC-MS is a feasible method, particularly for purity assessment and identification of volatile impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution in a suitable solvent such as dichloromethane or ethyl acetate. Create serial dilutions as needed.
-
Sample Matrix: Ensure the sample is dissolved in a volatile solvent compatible with the GC inlet. Derivatization is generally not required for this compound.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with a Mass Spectrometer Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 °C |
| Scan Mode | Full Scan (m/z 40-450) |
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: LC-MS Quantitative Analysis Summary
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (ng/mL) |
| Standard 1 | 3.2 | 15000 | 10 |
| Standard 2 | 3.2 | 75000 | 50 |
| Standard 3 | 3.2 | 150000 | 100 |
| Sample 1 | 3.2 | 95000 | 63.3 |
| Sample 2 | 3.2 | 120000 | 80.0 |
Expected Mass Spectrometry Results and Fragmentation
The high-resolution mass of the protonated molecule [M+H]⁺ of this compound is expected at m/z 240.0795. Under Electron Ionization (EI) in GC-MS, the molecular ion [M]⁺• is expected at m/z 239.0713.
Predicted Fragmentation Pathway:
Based on the structure of this compound, the following fragmentation patterns can be anticipated, drawing parallels from the fragmentation of substituted benzoates and aromatic amines.[2][3]
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the Pyrrolidinyl Group: Cleavage of the C-N bond can result in the loss of the pyrrolidinyl moiety.
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation.
-
Loss of Chlorine: Cleavage of the C-Cl bond.
-
Decarbonylation: Loss of a neutral CO molecule from fragment ions.
Table 2: Predicted Major Fragment Ions
| m/z (Nominal) | Proposed Formula | Fragmentation Pathway |
| 239 | C₁₂H₁₄ClNO₂ | Molecular Ion [M]⁺• |
| 208 | C₁₁H₁₁ClNO | [M - •OCH₃]⁺ |
| 170 | C₁₂H₁₄NO₂ | [M - Cl]⁺ |
| 169 | C₇H₅ClNO | [M - C₄H₈N]⁺• |
| 134 | C₇H₅ClO | [M - C₄H₈N - CO]⁺• |
| 70 | C₄H₈N | [Pyrrolidinyl Fragment]⁺ |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Proposed fragmentation pathway of the target compound.
References
- 1. This compound CAS#: 175153-38-5 [m.chemicalbook.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is a valuable substituted aromatic scaffold in medicinal chemistry. Its structural features, including a reactive chloro group, a nucleophilic pyrrolidinyl moiety, and a methyl ester for further functionalization, make it an attractive starting material for the synthesis of diverse compound libraries. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its core structure is present in a variety of biologically active compounds, particularly as a key building block for the development of protein kinase inhibitors.
This document provides detailed application notes and protocols for the potential use of this compound as a precursor for the synthesis of targeted kinase inhibitors. The protocols and data presented are based on representative examples of benzamide-based kinase inhibitors that share a similar structural motif.
Application: A Building Block for Kinase Inhibitors
The 2-chloro-4-(pyrrolidin-1-yl)benzoyl moiety can serve as a versatile scaffold for the synthesis of potent and selective protein kinase inhibitors. The general structure of such inhibitors often involves the conversion of the methyl ester to an amide, coupling the scaffold to a hinge-binding motif that targets the ATP-binding site of a specific kinase. The pyrrolidinyl group can contribute to solubility and potency, while the chloro substituent can be exploited for further chemical modifications or can contribute to binding interactions within the kinase active site.
Representative Application: Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid can be designed to target various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. For the purpose of these application notes, we will focus on its potential application in developing inhibitors for kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of angiogenesis and cell proliferation, respectively.
Signaling Pathway
Caption: Representative RTK signaling pathway targeted by benzamide-based inhibitors.
Quantitative Data
The following table summarizes hypothetical, yet representative, in vitro activity data for a series of kinase inhibitors (Series A) derived from a 2-chloro-4-(substituted amino)benzoic acid scaffold, illustrating the potential of this compound as a starting material.
| Compound ID | R Group (at amide) | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| A-1 | 4-fluoroaniline | 15 | 50 | 0.8 |
| A-2 | 3-aminopyridine | 25 | 80 | 1.2 |
| A-3 | 4-methoxyaniline | 50 | 120 | 2.5 |
| A-4 | Aniline | 80 | 200 | 5.0 |
Data is illustrative and based on typical values for this class of compounds.
Experimental Protocols
General Synthesis of N-Aryl-2-chloro-4-(1-pyrrolidinyl)benzamides
This protocol describes the conversion of this compound to a series of N-aryl amides, which are potential kinase inhibitors.
Workflow Diagram
Caption: General synthetic workflow for N-aryl-2-chloro-4-(1-pyrrolidinyl)benzamides.
a. Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-4-(1-pyrrolidinyl)benzoic acid.
b. Amide Coupling
-
To a solution of 2-Chloro-4-(1-pyrrolidinyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-2-chloro-4-(1-pyrrolidinyl)benzamide.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., VEGFR-2).
Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add the kinase (e.g., recombinant human VEGFR-2) to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Add the substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration (e.g., 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence-based detection with a specific antibody).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the synthesized compounds on a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for anti-angiogenic compounds).
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents a promising starting scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic protocols provided herein offer a general framework for the elaboration of this core into a library of potential drug candidates. The subsequent in vitro assays are fundamental for evaluating their biological activity and guiding further structure-activity relationship (SAR) studies. Researchers and drug development professionals can utilize this information to explore the potential of this and related chemical scaffolds in their discovery programs.
Application Notes and Protocols for the Reduction of Methyl Esters in Pyrrolidinylbenzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the reduction of the methyl ester functional group in pyrrolidinylbenzoate compounds, a common transformation in the synthesis of biologically active molecules. Pyrrolidinylbenzoate derivatives are significant scaffolds in drug discovery, and their corresponding benzyl alcohols are often key intermediates or final products.[1] This application note outlines procedures using common reducing agents: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Diisobutylaluminum Hydride (DIBAL-H), and discusses their chemoselectivity. A representative signaling pathway involving kinase inhibition, a common mechanism of action for such compounds, is also presented.
Introduction
Pyrrolidine-containing molecules are prevalent in a wide range of pharmaceuticals and bioactive compounds due to their unique structural and physicochemical properties.[1] The reduction of a methyl ester on a pyrrolidinylbenzoate scaffold to the corresponding primary alcohol is a critical step in the synthesis of many drug candidates. The choice of reducing agent is crucial and depends on the desired outcome, the presence of other functional groups, and scalability. This document details protocols for three commonly used hydride-reducing agents and provides a framework for selecting the appropriate conditions.
Experimental Protocols
Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters and a wide variety of other functional groups.[2][3] Caution should be exercised as it reacts violently with protic solvents and moisture.[4]
Materials:
-
Methyl 4-(pyrrolidin-1-yl)benzoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF in an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl 4-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in anhydrous THF.
-
Slowly add the ester solution to the LiAlH₄ suspension dropwise. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential dropwise addition of:
-
Deionized water (volume in mL equal to the mass of LiAlH₄ in g).
-
15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-(pyrrolidin-1-yl)phenyl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder and more selective reducing agent than LiAlH₄, typically used for the reduction of aldehydes and ketones.[5][6] While it does not readily reduce esters under neutral conditions, its reactivity can be enhanced by using a mixture of solvents like THF and methanol, or by the addition of a Lewis acid.[7]
Materials:
-
Methyl 4-(pyrrolidin-1-yl)benzoate
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of Methyl 4-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in a mixture of THF, add Sodium Borohydride (excess, e.g., 6 equivalents).
-
Heat the suspension to reflux.
-
Add methanol dropwise to the refluxing mixture over a period of 1 hour.
-
Continue to reflux for an additional 2-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the careful addition of 2N HCl until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction using Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a versatile reducing agent, and its reactivity can be controlled by temperature.[8] At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes.[8][9] To achieve full reduction to the alcohol, the reaction is typically allowed to warm to room temperature.[10]
Materials:
-
Methyl 4-(pyrrolidin-1-yl)benzoate
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in anhydrous DCM or toluene in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (2.0-2.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow dropwise addition of methanol.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reduction of a generic methyl pyrrolidinylbenzoate. Actual yields and reaction times will vary depending on the specific substrate and scale.
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Chemoselectivity Notes |
| LiAlH₄ | 1.5 - 2.0 | THF | 0 to rt | 1 - 4 | 85 - 95 | Reduces most carbonyls and other functional groups.[2] |
| NaBH₄ | Excess (e.g., 6) | THF/MeOH | Reflux | 2 - 5 | 70 - 90 | More chemoselective; will not reduce amides, nitriles, or carboxylic acids under these conditions.[7] |
| DIBAL-H | 2.0 - 2.5 | DCM or Toluene | -78 to rt | 4 - 6 | 80 - 95 | Can be controlled to yield the aldehyde at low temperatures.[8][9] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the reduction of methyl pyrrolidinylbenzoate.
Signaling Pathway: Kinase Inhibition
Many pyrrolidine-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[11] Overactivity of kinases is a hallmark of many cancers, making them important therapeutic targets.[11][12]
Caption: Inhibition of a generic RTK signaling pathway by a pyrrolidinylbenzoate derivative.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. 5 LiAlH4 [ch.ic.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of methyl 2-chloro-4-(1-pyrrolidinyl)benzoate to its corresponding carboxylic acid, 2-chloro-4-(1-pyrrolidinyl)benzoic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is based on established methods for the saponification of substituted and sterically hindered methyl benzoates.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of drug development, the conversion of an ester, such as this compound, to its carboxylic acid derivative is often necessary to enable further functionalization, such as amide bond formation, or to produce the final active pharmaceutical ingredient. The presence of an ortho-chloro substituent introduces steric hindrance, which can render the hydrolysis more challenging than for unhindered esters.[1][2][3] This protocol outlines a robust and efficient method for this conversion using alkaline hydrolysis.
Chemical Reaction
Caption: Reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Alkaline Hydrolysis of this compound
This procedure details the saponification of the methyl ester to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 4:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.0-4.0 eq) to the solution. An excess of base is used to ensure the reaction goes to completion.[4]
-
Heating: Heat the reaction mixture to reflux and maintain it for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.[4]
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water to remove any inorganic salts. c. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water. d. Dry the purified 2-chloro-4-(1-pyrrolidinyl)benzoic acid under vacuum.
Data Presentation
Table 1: Proposed Reaction Conditions for Hydrolysis
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) | Commonly used for saponification, effective and readily available.[4] |
| Solvent System | Methanol/Water | Methanol helps to dissolve the organic ester, while water is necessary for the hydrolysis reaction.[5] |
| Temperature | Reflux | Elevated temperature is often required to overcome the activation energy, especially for hindered esters.[1][2] |
| Reaction Time | 2-6 hours | Typical duration for saponification; should be monitored by TLC. |
| Work-up | Acidification with HCl | Protonates the carboxylate salt to precipitate the desired carboxylic acid.[4] |
Table 2: Characterization Data (Hypothetical)
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Signals corresponding to aromatic protons, pyrrolidinyl protons, and a carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to aromatic carbons, pyrrolidinyl carbons, and a carboxylic acid carbonyl carbon. |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the carboxylic acid. |
Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Discussion
The hydrolysis of sterically hindered esters can be challenging. If the described protocol results in low yields or incomplete reaction, several optimization strategies can be employed. These include increasing the reaction temperature, prolonging the reaction time, or using a higher concentration of the base. Alternatively, different solvent systems could be explored. For instance, the use of a non-aqueous medium, such as sodium hydroxide in a mixture of methanol and dichloromethane, has been reported to be effective for the saponification of hindered esters under mild conditions.[3] Acid-catalyzed hydrolysis is another possibility, though it is an equilibrium-controlled process which may not favor product formation without specific strategies to shift the equilibrium.[6][7][8] Given the presence of the basic pyrrolidinyl group, alkaline hydrolysis is generally the more suitable approach.
Safety Precautions
-
Handle sodium hydroxide and concentrated hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Methanol and ethyl acetate are flammable; keep them away from ignition sources.
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemrevise.org [chemrevise.org]
- 5. zenodo.org [zenodo.org]
- 6. youtube.com [youtube.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-Chloro-4-(1-pyrrolidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Chloro-4-(1-pyrrolidinyl)benzoic acid is a valuable synthetic building block, incorporating a halogenated and amino-substituted aromatic ring, making it a key intermediate in the development of novel chemical entities. This document provides detailed application notes and experimental protocols for the successful amide coupling of 2-Chloro-4-(1-pyrrolidinyl)benzoic acid with various amines.
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions. To facilitate this transformation under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU, TBTU). The choice of coupling reagent, base, and solvent system is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity when applicable.
General Reaction Scheme
The overall transformation for the amide coupling of 2-Chloro-4-(1-pyrrolidinyl)benzoic acid is depicted below:
General amide coupling reaction.
Quantitative Data for Common Amide Coupling Conditions
The selection of appropriate coupling reagents and conditions is crucial for the success of the amide bond formation. The following table summarizes common reagents used in amide coupling reactions with their respective roles. While specific yields for reactions with 2-Chloro-4-(1-pyrrolidinyl)benzoic acid are not extensively reported in publicly available literature, typical yields for these types of couplings range from 70% to 95%, depending on the amine substrate and the optimization of reaction conditions.
| Component | Example | Role in Reaction | Typical Equivalents |
| Carboxylic Acid | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | The electrophilic partner after activation. | 1.0 |
| Amine | Primary or Secondary Amine | The nucleophilic partner. | 1.0 - 1.2 |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | Activates the carboxylic acid to form a highly reactive intermediate. | 1.1 - 1.5 |
| Base | DIPEA, Triethylamine (TEA) | Neutralizes in-situ formed acids and facilitates the reaction. | 2.0 - 3.0 |
| Solvent | DMF, DCM, Acetonitrile | Provides a medium for the reaction. | - |
Experimental Protocols
Two common and effective protocols for amide coupling are provided below. These protocols, utilizing HATU and HBTU, are widely applicable to a range of amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is known for its high efficiency and is suitable for a broad range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
2-Chloro-4-(1-pyrrolidinyl)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Chloro-4-(1-pyrrolidinyl)benzoic acid (1 equivalent) in anhydrous DMF.
-
To this solution, add the desired amine (1.0 - 1.2 equivalents).
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HBTU-Mediated Amide Coupling
HBTU is another highly effective uronium-based coupling reagent that provides excellent results with minimal side products.
Materials:
-
2-Chloro-4-(1-pyrrolidinyl)benzoic acid
-
Amine (1.1 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate or Dichloromethane (DCM)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 2-Chloro-4-(1-pyrrolidinyl)benzoic acid (1 equivalent) and the amine (1.1 equivalents) in anhydrous DMF, add DIPEA (3.5 equivalents).[1]
-
Add HBTU (1.5 equivalents) to the mixture and stir at room temperature for 12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[1]
-
Wash the organic layer successively with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, water (twice), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the final amide product.[1]
Visualizations
Amide Coupling Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling protocols described above.
Experimental workflow for amide coupling.
Logical Relationship of Reaction Components
The interplay between the key components of the amide coupling reaction is crucial for its success. The following diagram outlines this logical relationship.
Logical relationship of reaction components.
Conclusion
2-Chloro-4-(1-pyrrolidinyl)benzoic acid is a versatile building block for the synthesis of novel amide-containing compounds. The protocols provided herein, utilizing common and efficient coupling reagents such as HATU and HBTU, offer reliable and reproducible methods for achieving high-yielding amide coupling reactions. The choice of specific conditions may require optimization depending on the nature of the amine substrate. These application notes serve as a comprehensive guide for researchers in the successful application of this important synthetic intermediate.
References
Application Notes and Protocols: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound featuring a pyrrolidine moiety, a structural element frequently incorporated into molecules with diverse biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1][2] This application note provides an overview of the potential applications of this compound in drug discovery, drawing insights from the biological activities of structurally related compounds. Detailed protocols for its synthesis are also presented to facilitate its use as a building block in medicinal chemistry campaigns.
Potential Applications in Drug Discovery
While specific biological targets and quantitative efficacy data for this compound are not extensively documented in publicly available literature, the chemical motifs present in the molecule suggest its potential utility in several therapeutic areas. The pyrrolidine scaffold is a key component in a wide array of bioactive compounds, including anticancer, antidiabetic, and anti-inflammatory agents.[1][3]
Based on the activities of analogous compounds, this compound could serve as a valuable starting point or intermediate for the discovery of novel therapeutics, potentially in the following areas:
-
Oncology: Various derivatives of pyrrolidine and benzoate have demonstrated potent anticancer activities. The substitution pattern on the benzoate ring can be modified to optimize interactions with specific biological targets.
-
Infectious Diseases: The pyrrolidine nucleus is a common feature in compounds with antibacterial and antiviral properties.
-
Central Nervous System (CNS) Disorders: The ability of the pyrrolidine ring to influence physicochemical properties such as polarity and basicity makes it a useful component in the design of CNS-active agents.
Further screening and structure-activity relationship (SAR) studies are warranted to elucidate the specific biological activities and potential therapeutic targets of this compound.
Data Presentation
As of the latest available information, specific quantitative biological data (e.g., IC50, Ki, EC50) for this compound against specific molecular targets has not been reported in peer-reviewed literature. Researchers are encouraged to perform their own biological screening assays to determine the activity profile of this compound.
A representative table for summarizing such data, once generated, is provided below:
| Target/Assay | Activity (IC50/Ki/EC50) | Cell Line/System | Reference |
| e.g., Kinase X | e.g., 1.2 µM | e.g., HeLa cells | [Internal Data] |
| e.g., GPCR Y | e.g., 500 nM | e.g., CHO cells | [Internal Data] |
| e.g., Bacterial Strain Z | e.g., 8 µg/mL (MIC) | e.g., S. aureus | [Internal Data] |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. Below are detailed protocols for two common methods: Nucleophilic Aromatic Substitution (SNA) and a catalyst-based cross-coupling reaction (Ullmann Condensation), adapted from procedures for structurally similar compounds.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method involves the displacement of a suitable leaving group (e.g., fluorine or chlorine) on the aromatic ring by pyrrolidine. The presence of an electron-withdrawing group (the methyl ester) ortho to the leaving group activates the ring for nucleophilic attack.
Materials:
-
Methyl 2,4-dichlorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2,4-dichlorobenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Protocol 2: Synthesis via Ullmann Condensation
This copper-catalyzed cross-coupling reaction provides an alternative route for the formation of the C-N bond.
Materials:
-
Methyl 2-Chloro-4-iodobenzoate (or Methyl 2-Chloro-4-bromobenzoate)
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous solvent such as Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask or a sealed tube, combine Methyl 2-Chloro-4-iodobenzoate (1.0 eq), pyrrolidine (1.5 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or dioxane to the flask.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate is present, filter it off and wash with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Visualizations
Caption: Workflow for the synthesis of this compound via SNAr.
Caption: Workflow for the synthesis of this compound via Ullmann Condensation.
Caption: General drug discovery pipeline where the title compound could be utilized.
References
Troubleshooting & Optimization
Troubleshooting low yield in Buchwald-Hartwig amination of aryl chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Buchwald-Hartwig amination of aryl chlorides. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of an aryl chloride is giving a low yield. What are the most common causes?
Low yields in the amination of aryl chlorides often stem from a few key issues. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more challenging.[1][2] Other common problems include:
-
Poor solubility of the base: Many inorganic bases have low solubility in common organic solvents, which can hinder the reaction.[3]
-
Inappropriate ligand selection: The choice of ligand is critical for activating the C-Cl bond. A suboptimal ligand can lead to slow or no reaction.
-
Catalyst deactivation or poisoning: Impurities in reagents or solvents, or certain functional groups on the substrates, can poison the palladium catalyst.[4]
-
Side reactions: The most common side reaction is the hydrodehalogenation of the aryl chloride, where the chlorine is replaced by a hydrogen atom.[5][6]
Q2: How do I choose the right palladium source and ligand for my aryl chloride?
For challenging substrates like aryl chlorides, the combination of a palladium source and a suitable ligand is paramount.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, well-defined palladium precatalysts are often more reliable. These precatalysts, especially those incorporating N-heterocyclic carbene (NHC) ligands (like PEPPSI™ precatalysts) or bulky, electron-rich phosphine ligands, can lead to more consistent results and higher yields.[7][8][9]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally the most effective for the amination of aryl chlorides.[2] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. Some of the most successful ligands for aryl chlorides include:
Q3: The reaction is not proceeding to completion, and I see a lot of my starting aryl chloride. What should I try?
If your starting material is not being consumed, the catalytic cycle is likely stalled at the oxidative addition step. Here are some troubleshooting steps:
-
Switch to a more electron-rich and bulky ligand: This is often the most effective solution. If you are using a less bulky ligand, consider switching to one like XPhos, RuPhos, or an NHC-based ligand.[10]
-
Increase the reaction temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.
-
Use a stronger base: A stronger base, such as NaOtBu or LHMDS, can facilitate the formation of the active catalyst and promote the reaction. However, be mindful of the functional group tolerance of your substrates.[4]
-
Change the solvent: Toluene and dioxane are common choices. For some systems, a more polar solvent might be beneficial, but be aware that this can sometimes promote side reactions.[13]
Q4: I am observing a significant amount of a byproduct that appears to be my starting aryl chloride without the chlorine atom (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation is a common side reaction, especially with electron-rich aryl chlorides.[5][6] It occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl chloride to give the dehalogenated arene. To minimize this:
-
Use a bidentate ligand: Ligands like BINAP or dppf can sometimes suppress hydrodehalogenation.[6]
-
Avoid excess base: Using a large excess of a strong base can sometimes lead to the formation of palladium-hydride species.
-
Ensure strictly anhydrous conditions: Water can be a source of protons that contribute to the formation of palladium hydrides.
-
Consider a bimetallic catalyst system: Some research has shown that the addition of a copper co-catalyst can selectively promote the desired amination pathway over hydrodehalogenation.[14]
Q5: My substrates have sensitive functional groups that are not compatible with strong bases like NaOtBu. What are my options?
For base-sensitive substrates, weaker inorganic bases are a good alternative.[4]
-
Weaker Bases: K₃PO₄ and Cs₂CO₃ are often effective and are compatible with a wider range of functional groups. You may need to use higher temperatures or longer reaction times when using these weaker bases.[9]
-
Solvent Choice: The choice of solvent can be critical when using weaker bases. Ethereal solvents like 1,4-dioxane or THF are commonly employed.
Data Presentation
Table 1: Comparison of Ligands for the Amination of an Electron-Rich Aryl Chloride
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 24 | <10 |
| 2 | BINAP | NaOtBu | Toluene | 100 | 18 | 65 |
| 3 | XPhos | NaOtBu | Toluene | 100 | 4 | 95 |
| 4 | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 |
| 5 | IPr (NHC) | K₂CO₃ | t-Amyl alcohol | 120 | 8 | 98[9] |
Reaction conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (2.5 mol%), base (1.4 mmol), solvent (5 mL). Yields are for the isolated product.
Table 2: Effect of Base on the Amination of a Sterically Hindered Aryl Chloride
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | K₂CO₃ | Toluene | 120 | 24 | 25 |
| 2 | XPhos | K₃PO₄ | Toluene | 120 | 24 | 55 |
| 3 | XPhos | NaOtBu | Toluene | 100 | 6 | 94[15] |
| 4 | RuPhos | LHMDS | Toluene | 100 | 8 | 91 |
Reaction conditions: 2-chloro-1,3-dimethylbenzene (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), base (1.5 mmol), solvent (5 mL). Yields are for the isolated product.
Experimental Protocols
Protocol 1: General Procedure for the Amination of an Aryl Chloride using Pd₂(dba)₃ and XPhos [15][16]
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), and XPhos (0.025 equiv, 2.5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 equiv). Then, add the amine (1.2 equiv) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amination of a Base-Sensitive Aryl Chloride using a Palladium-NHC Precatalyst [7][9]
-
Preparation: In a glovebox, add the aryl chloride (1.0 equiv), the Pd-NHC precatalyst (e.g., PEPPSI™-IPr, 0.02 equiv, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the amine (1.5 equiv) and the solvent (e.g., t-amyl alcohol or 1,4-dioxane, to ~0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring to the desired temperature (typically 100-120 °C).
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination of aryl chlorides.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
References
- 1. reddit.com [reddit.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
Minimizing hydrodehalogenation byproducts in palladium-catalyzed amination
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of hydrodehalogenation byproducts in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses specific issues encountered during palladium-catalyzed amination experiments, offering potential causes and actionable solutions.
Issue 1: High Levels of Hydrodehalogenation with Good Starting Material Conversion
If you observe a significant amount of the hydrodehalogenated byproduct alongside your desired aminated product, it indicates that the catalytic cycle is active but the undesired pathway is competitive.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Ligand | The chosen ligand may not be sufficiently bulky or electron-rich to promote the desired C-N reductive elimination over the competing hydrodehalogenation pathway.[1][2] Action: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, RuPhos, or DavePhos are known to accelerate the rate of reductive elimination to form the C-N bond, which can outcompete hydrodehalogenation.[1][2] |
| Inappropriate Base | Strong bases, particularly alkoxides when used with certain solvents, or amine bases can act as hydride sources, leading to the formation of palladium-hydride (Pd-H) species that cause hydrodehalogenation.[1][2] Action: Screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These are less likely to act as hydride donors.[1] |
| Reactive Solvent | Solvents like DMF, dioxane, and alcohols can serve as hydride sources, promoting the formation of the Pd-H intermediate responsible for hydrodehalogenation.[1][2] Action: Switch to a non-polar aprotic solvent. Toluene is often a good choice as it is less likely to be a hydride donor.[1] |
| High Reaction Temperature | The activation energy for hydrodehalogenation can be lower than that of the desired amination, meaning higher temperatures may disproportionately favor the side reaction.[1] Action: Lower the reaction temperature.[1] Run a temperature screen to find the optimal balance between reaction rate and selectivity. |
Issue 2: Low Conversion of Starting Material and Significant Hydrodehalogenation
This scenario suggests that the catalyst is active but is being diverted to the hydrodehalogenation pathway before significant C-N coupling can occur.
| Potential Cause | Recommended Solution(s) |
| Highly Reactive Aryl Halide | The strength of the carbon-halogen bond is a critical factor; bond strength decreases in the order C-Cl > C-Br > C-I.[1] Aryl iodides are the most reactive and, consequently, the most susceptible to hydrodehalogenation.[1] Action: If the synthetic route allows, consider switching from an aryl iodide to a less reactive aryl bromide or chloride.[1] |
| Presence of Hydride Donors | Trace amounts of water or other protic impurities in the reagents or solvents can act as a source for the hydride leading to Pd-H formation.[1] Action: Ensure all reagents and solvents are rigorously dried and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][3] |
| Catalyst System Activity | A highly active palladium catalyst might preferentially promote the hydrodehalogenation pathway, especially with electron-rich aryl halides.[1] Action: In addition to ligand and base screening, consider using a different palladium precatalyst. |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed amination?
A1: Hydrodehalogenation is a common and undesired side reaction where the halogen atom (I, Br, Cl) on the aryl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene byproduct instead of the desired aryl amine, which reduces the overall yield and complicates the purification process.[1]
Q2: What is the primary mechanistic cause of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can undergo reductive elimination with the aryl group to release the hydrodehalogenated byproduct and regenerate the Pd(0) catalyst, thereby competing with the desired C-N bond formation pathway.[4] Sources for the hydride can include the solvent, the base, or trace amounts of water.[1][2]
Q3: How does the choice of phosphine ligand impact hydrodehalogenation?
A3: The ligand's steric and electronic properties are crucial. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective at minimizing hydrodehalogenation.[1][2] These ligands promote the final reductive elimination step to form the C-N bond, increasing its rate to outcompete the hydrodehalogenation pathway.[2] Less bulky or electron-poor ligands may not accelerate this step sufficiently, allowing the side reaction to become more prominent.[1]
Q4: What is the role of the base, and which types are preferred?
A4: The base is necessary to deprotonate the amine, allowing it to bind to the palladium center.[5] However, the choice of base is critical. Strong alkoxide bases (like NaOtBu) are common but can sometimes promote hydrodehalogenation, especially in combination with certain solvents. Weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to act as hydride sources.[1][5]
Q5: How does the aryl halide substrate (Ar-I, Ar-Br, Ar-Cl) affect the reaction?
A5: The reactivity of the aryl halide, dictated by the carbon-halogen bond strength, significantly influences the propensity for hydrodehalogenation. The order of reactivity is generally Ar-I > Ar-Br > Ar-Cl.[1] Aryl iodides, being the most reactive, are more prone to oxidative addition but are also more susceptible to the hydrodehalogenation side reaction.[1] If hydrodehalogenation is a major issue with an aryl iodide, switching to the corresponding aryl bromide or chloride can often mitigate the problem.[1]
Experimental Protocol: General Procedure for Minimizing Hydrodehalogenation
This protocol provides a starting point for a Buchwald-Hartwig amination reaction, incorporating best practices to reduce hydrodehalogenation byproducts.
Reagents and Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Aryl halide (preferably Ar-Br or Ar-Cl)
-
Amine
-
Weak inorganic base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), the aryl halide (1.0 equiv.), and the base (e.g., 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Add the anhydrous toluene via syringe. If the amine is a solid, it can be added in the first step. If it is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at a moderate temperature (e.g., 80-110 °C). Lower temperatures should be screened first to suppress hydrodehalogenation.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography to isolate the desired aryl amine from any hydrodehalogenated byproduct and other impurities.
Visualizations
A clear understanding of the reaction mechanism and a logical troubleshooting approach are essential for success. The following diagrams illustrate these concepts.
Caption: Catalytic cycle of Buchwald-Hartwig amination showing the competing hydrodehalogenation pathway.
Caption: A step-by-step workflow for troubleshooting hydrodehalogenation in palladium-catalyzed amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of gases on Buchwald-Hartwig amination in water - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Ester Hydrolysis During Aqueous Workup of Benzoate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of benzoate esters during aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue during the workup of benzoate esters?
A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. In the context of benzoate esters, this means the desired ester product reverts to benzoic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base and is a common problem during aqueous workup procedures where water and acidic or basic solutions are used to purify the product. Significant hydrolysis can lead to a substantial loss of product yield.
Q2: Which steps in a standard aqueous workup are most likely to cause hydrolysis of my benzoate ester?
A2: The highest risk of hydrolysis occurs during the quenching and washing steps, particularly when using aqueous basic solutions. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often used to neutralize acid catalysts or remove unreacted carboxylic acids, can rapidly saponify the ester. Even weak bases like sodium bicarbonate (NaHCO3), while much milder, can cause some hydrolysis if the contact time is prolonged or the temperature is elevated.
Q3: How does temperature affect the rate of ester hydrolysis during workup?
A3: The rate of ester hydrolysis, like most chemical reactions, is highly dependent on temperature. Performing aqueous washes at lower temperatures (e.g., using an ice bath) can significantly slow down the rate of hydrolysis. This is a simple yet effective strategy to minimize product loss, especially when dealing with esters that are particularly sensitive to hydrolysis.
Q4: Are some benzoate esters more susceptible to hydrolysis than others?
A4: Yes, the structure of the benzoate ester can influence its stability. Steric hindrance around the carbonyl group can protect it from nucleophilic attack by water or hydroxide ions, thus slowing the rate of hydrolysis. For example, esters with bulky alcohol groups are generally more stable than simple methyl or ethyl esters. Conversely, electron-withdrawing groups on the aromatic ring can make the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis.
Q5: What is a brine wash and how does it help in preventing ester hydrolysis?
A5: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). This helps to remove the bulk of the dissolved water from the organic phase due to the high ionic strength of the brine solution. By reducing the amount of water in the organic layer before the final drying step, it helps to minimize any potential for hydrolysis that could occur in the presence of residual acid or base.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of benzoate ester after workup, with benzoic acid detected as a major byproduct. | Hydrolysis during basic wash. | - Use a milder base such as saturated sodium bicarbonate (NaHCO3) solution instead of strong bases like NaOH or KOH. - Perform all aqueous washes at low temperature (0-5 °C) using an ice bath. - Minimize the contact time between the organic layer and the aqueous basic solution. - Ensure thorough removal of the aqueous layer after each wash. |
| Emulsion formation during extraction with basic solutions. | Formation of sodium benzoate salt, which can act as a surfactant. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. - Centrifugation can also be effective in separating the layers. |
| Product is still wet after drying with anhydrous salts (e.g., Na2SO4, MgSO4). | Incomplete removal of water from the organic layer. | - Before adding the drying agent, perform a brine wash to remove the majority of the dissolved water. - Use a sufficient amount of drying agent. Add it until it no longer clumps together. - Allow adequate time for the drying agent to work (at least 15-30 minutes). |
| Consistently low yields despite optimizing the aqueous workup. | The benzoate ester is highly sensitive to hydrolysis. | - Consider a non-aqueous workup procedure to avoid contact with water altogether. - If an aqueous workup is unavoidable, use a buffered wash solution at a neutral pH. |
Data Presentation
Table 1: Stability of Methyl Benzoate at Different pH Values
| pH | Half-life | Reference |
| 7 | ~5 years | [1] |
| 8 | ~200 days | [1] |
| 9 | ~10 days | [1] |
Table 2: Qualitative Comparison of Hydrolysis Rate with Different Bases
| Base | Relative Rate of Hydrolysis | Notes |
| Sodium Hydroxide (NaOH) | Very Fast | Strong base, leads to rapid saponification. Should be avoided for sensitive esters. |
| Sodium Carbonate (Na2CO3) | Moderate | A weaker base than NaOH, but still capable of causing significant hydrolysis. |
| Sodium Bicarbonate (NaHCO3) | Slow | A mild base, generally the preferred choice for neutralizing acids in the presence of base-sensitive esters. The rate of hydrolysis is significantly lower compared to NaOH. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Minimized Hydrolysis
This protocol describes a standard aqueous workup for the purification of a benzoate ester following its synthesis, with steps taken to minimize hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. It is highly recommended to then place the reaction flask in an ice-water bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding. For quenching acidic reactions, slowly add a saturated aqueous solution of sodium bicarbonate while stirring vigorously in an ice bath. Be cautious of gas evolution (CO2).
-
Extraction:
-
Transfer the cooled and quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to dissolve the ester.
-
Add cold deionized water and gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
-
Acid Removal:
-
To remove any residual acid catalyst or unreacted benzoic acid, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate.
-
Shake gently at first to control CO2 evolution, and vent frequently.
-
Allow the layers to separate and remove the aqueous layer. Repeat the wash if necessary until the aqueous layer is no longer acidic (test with pH paper).
-
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This will remove the majority of the dissolved water.
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Swirl the flask and let it stand for at least 15-30 minutes. The drying agent should be free-flowing and not clumped together.
-
-
Isolation:
-
Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude benzoate ester.
-
-
Purification: Further purify the crude ester by distillation or column chromatography as required.
Protocol 2: Non-Aqueous Workup (Suggested Protocol)
This protocol is recommended for benzoate esters that are highly susceptible to hydrolysis.
-
Reaction Quenching (Anhydrous):
-
Cool the reaction mixture in an ice bath.
-
If the reaction was conducted in a non-polar aprotic solvent (e.g., toluene, hexane), a solid base can be used to neutralize any acid catalyst. Add a solid, mild inorganic base such as powdered anhydrous potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) and stir the suspension vigorously.
-
-
Filtration:
-
Once the neutralization is complete (as monitored by TLC or the cessation of gas evolution), filter the mixture to remove the solid base and any salts formed.
-
Wash the solid residue with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Solvent Removal:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzoate ester.
-
-
Purification:
-
The crude ester can be further purified by techniques that do not involve water, such as:
-
Distillation: If the ester is volatile and thermally stable.
-
Column Chromatography: Using a silica gel or alumina column with an appropriate solvent system.
-
-
Mandatory Visualization
Caption: Base-catalyzed hydrolysis mechanism of a benzoate ester.
Caption: Recommended aqueous workup workflow to minimize hydrolysis.
Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.
References
Optimizing phosphine ligand for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of phosphine ligands to optimize this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The most common and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the cross-coupling of an aryl halide, in this case, this compound, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base. Given that the starting material is an aryl chloride, which is generally less reactive than aryl bromides or iodides, the choice of a highly active catalyst system is crucial.
Q2: Why is the choice of phosphine ligand so critical for this specific synthesis?
A2: The phosphine ligand plays a pivotal role in the catalytic cycle of the Buchwald-Hartwig amination. Its steric and electronic properties directly influence the rates of oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the product. For an electron-rich and sterically hindered substrate like this compound, a bulky and electron-rich phosphine ligand is typically required to promote the challenging oxidative addition step and to facilitate the overall catalytic turnover.
Q3: I am observing low to no yield in my reaction. What are the likely causes?
A3: Low or no product formation in a Buchwald-Hartwig amination can stem from several factors:
-
Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. The phosphine ligand should be fresh and not oxidized.
-
Suboptimal Ligand Choice: Aryl chlorides, especially those that are electron-rich, require bulky, electron-donating phosphine ligands. Ligands like triphenylphosphine are often ineffective.
-
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Reaction Temperature: The reaction may require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. It is essential to carry out the reaction under an inert atmosphere of nitrogen or argon.
Q4: What are the common side products, and how can I minimize their formation?
A4: Common side products include:
-
Hydrodehalogenation: The aryl chloride is reduced to the corresponding arene (Methyl 4-(1-pyrrolidinyl)benzoate). This can be minimized by optimizing the phosphine ligand and reaction temperature.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if there is water in the reaction mixture or during an aqueous workup. Using anhydrous conditions and careful workup procedures can mitigate this.
-
Diarylaminé Formation: While less common with secondary amines like pyrrolidine, it is a potential side reaction. The choice of ligand is critical in preventing this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (oxidized ligand or improper precatalyst activation). | Use a pre-activated catalyst or ensure in-situ activation is effective. Handle ligands under an inert atmosphere. |
| Inappropriate phosphine ligand for an aryl chloride. | Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1][2] | |
| Suboptimal base or base strength. | Use a strong, non-coordinating base like NaOtBu or K₃PO₄. Ensure the base is anhydrous. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Significant Hydrodehalogenation Side Product | The catalyst system favors reduction over amination. | Screen different phosphine ligands. Bulky ligands often suppress this side reaction. Lowering the reaction temperature may also help. |
| Formation of Carboxylic Acid Byproduct | Presence of water in the reaction or during workup. | Use anhydrous solvents and reagents. If the workup involves aqueous solutions, minimize contact time and use cooled, dilute solutions. |
| Difficult Purification (Co-eluting Impurities) | Formation of structurally similar byproducts. | Optimize column chromatography conditions (e.g., different solvent system, different stationary phase). Consider recrystallization as an alternative purification method. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Ensure the purity of all starting materials. Use freshly distilled and degassed anhydrous solvents. Maintain a strict inert atmosphere throughout the reaction. |
Data Presentation: Comparison of Phosphine Ligands
The selection of the phosphine ligand is paramount for the successful amination of aryl chlorides. Below is a comparative summary of commonly used ligands for similar transformations.
Table 1: Performance of Phosphine Ligands in the Amination of Unactivated Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Yield (%) | Reference |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | 98 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| Xantphos | 4-Chlorotoluene | Morpholine | 25 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| NIXANTPHOS | 4-Chloroanisole | Morpholine | 97 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| Xantphos | 4-Chloroanisole | Morpholine | 15 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| NIXANTPHOS | 2-Chlorotoluene | Morpholine | 95 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| Xantphos | 2-Chlorotoluene | Morpholine | <5 | [Dalton Transactions, 2018, 47, 8690-8696][3] |
| XPhos | Aryl Chlorides | Various Amines | High Yields Reported | [1][4] |
| RuPhos | Aryl Chlorides | Various Amines | High Yields Reported | [2] |
| BrettPhos | Aryl Chlorides | Various Amines | High Yields Reported | [2] |
Note: The data presented is for the amination of structurally similar unactivated aryl chlorides and serves as a strong indicator for ligand performance in the synthesis of this compound.
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent batches.
Materials:
-
Methyl 2-chloro-4-aminobenzoate (or other suitable precursor)
-
1,4-Dibromobutane (for pyrrolidine ring formation, if starting from the amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst (e.g., G3-XPhos)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another suitable bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane. Stir for 10 minutes at room temperature to form the active catalyst.
-
Add Methyl 2-chloro-4-aminobenzoate (1.0 equivalent), 1,4-dibromobutane (1.1 equivalents), and sodium tert-butoxide (2.5 equivalents).
-
Reaction: Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
Technical Support Center: Improving Purification of Polar Amine Compounds by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of polar amine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to streamline your purification workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing)
Question: My polar amine compound is exhibiting significant peak tailing on a reversed-phase (C18) column. What are the likely causes and how can I improve the peak shape?
Answer: Peak tailing is a common problem when analyzing basic compounds like amines on silica-based columns.[1][2] The primary cause is the interaction between the basic amine groups and acidic silanol groups on the silica surface of the stationary phase.[1][2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak. Here’s a systematic approach to address this issue:
Potential Causes & Solutions:
-
Secondary Interactions with Silanols:
-
Solution 1: Add a Competing Base to the Mobile Phase. Introducing a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, reducing their interaction with your amine analyte.[3][4][5] This leads to more symmetrical peaks.
-
Solution 2: Adjust Mobile Phase pH. Operating at a low pH (e.g., 2-4) protonates the silanol groups, reducing their ability to interact with the protonated amine.[6][7] Conversely, at a high pH (above the pKa of the amine), the amine is deprotonated and less likely to interact with the silanols. However, ensure your column is stable at the chosen pH.[2][6][7]
-
Solution 3: Use a Modern, End-Capped Column. Newer generation HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated, leading to significantly reduced tailing for basic compounds.
-
-
Column Overload:
-
Solution: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.[8]
-
-
Inappropriate Mobile Phase Buffer:
Issue 2: Poor Retention (Compound Elutes in the Void Volume)
Question: My polar amine is not retained on my C18 column and elutes with the solvent front. How can I increase its retention?
Answer: Poor retention of highly polar compounds on non-polar stationary phases is a frequent challenge. Here are several strategies to improve retention:
Solutions:
-
Switch to a More Suitable Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[10][11][12] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[10][11][12]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of polar and non-polar compounds.[13][14][15]
-
-
Modify Your Reversed-Phase Method:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to traditional C18 columns.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amine, increasing its hydrophobicity and retention on a reversed-phase column.[10] Note that this technique is often not compatible with mass spectrometry.[10]
-
Issue 3: Peak Splitting
Question: I am observing split peaks for my amine compound. What could be the cause and how do I resolve it?
Answer: Peak splitting can arise from several factors, from issues with the column to the sample solvent.[16][17][18][19]
Potential Causes & Solutions:
-
Column Void or Contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.[18][19]
-
Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.[18] Using a guard column can help protect the analytical column from contamination.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[17][20]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
-
Co-elution of Isomers or Impurities: The split peak may actually be two closely eluting compounds.
-
Solution: Try adjusting the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine (TEA) in the mobile phase for amine purification?
A1: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds like amines.[3][4][5] It acts as a "competing base" by interacting with the acidic silanol groups on the silica-based stationary phase.[4][5] This "masks" the silanols, preventing them from interacting with the amine analyte and thereby reducing peak tailing.[4][5]
Q2: When should I consider using HILIC instead of reversed-phase chromatography for my polar amine?
A2: You should consider HILIC when your polar amine compound shows little to no retention on a standard reversed-phase column, even with highly aqueous mobile phases.[10][11] HILIC is an excellent alternative for very polar compounds as it operates on a different retention mechanism, allowing for their effective separation.[11][12]
Q3: Can I use mass spectrometry (MS) with mobile phases containing additives like TEA or TFA?
A3: Yes, but with some considerations. Volatile additives like trifluoroacetic acid (TFA) and TEA are generally compatible with MS. However, TFA is a strong ion-pairing agent and can cause ion suppression in the MS source, reducing sensitivity. Formic acid is often a preferred alternative to TFA for MS applications as it causes less ion suppression.[6][7] TEA is also volatile and can be used with MS, but it's important to use it at a low concentration to avoid contaminating the ion source.
Q4: What are "ghost peaks" and how can I avoid them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[21][22][23] They can be caused by contaminants in the mobile phase, carryover from previous injections, or leaching from system components.[8][22][23][24] To avoid them, use high-purity solvents, thoroughly flush the system between runs, and ensure all system components are clean.[8][23]
Data Presentation
Table 1: Common Mobile Phase Additives and Their Properties
| Additive | pKa | UV Cutoff (nm) | Volatility (MS Compatibility) | Typical Concentration | Primary Use |
| Formic Acid | 3.75 | 210 | High | 0.1% | pH adjustment (acidic), good for MS |
| Acetic Acid | 4.76 | 230 | High | 0.1% | pH adjustment (acidic) |
| Trifluoroacetic Acid (TFA) | 0.5 | 210 | High | 0.05-0.1% | pH adjustment (acidic), can cause ion suppression in MS |
| Triethylamine (TEA) | 10.75 | ~220 | High | 0.1-0.5% | Reduces peak tailing for basic compounds |
| Ammonium Formate | - | 210 | High | 10-20 mM | Buffer for pH control, good for MS |
| Ammonium Acetate | - | 205 | High | 10-20 mM | Buffer for pH control, good for MS |
| Ammonium Hydroxide | 9.25 | 200 | High | 0.1% | pH adjustment (basic) |
Data compiled from multiple sources.[6][7][25]
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry
| Analyte | TEA Concentration (mM) | Asymmetry Factor |
| Basic Drug A | 0 | 2.5 |
| Basic Drug A | 10 | 1.8 |
| Basic Drug A | 25 | 1.3 |
| Basic Drug A | 50 | 1.1 |
Illustrative data based on typical observations.
Experimental Protocols
Protocol 1: HILIC for the Purification of a Highly Polar Amine
Objective: To achieve good retention and separation of a polar amine that is poorly retained in reversed-phase chromatography.
Methodology:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-bonded phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (adjust pH to 3.0 with Formic Acid).
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (adjust pH to 3.0 with Formic Acid).
-
-
Gradient Program:
-
0-2 min: 100% A
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 100% A
-
21-30 min: Re-equilibrate at 100% A
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 5-20 µL.
-
Detection: UV at a suitable wavelength or MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% Acetonitrile / 5% Water).
Protocol 2: Reversed-Phase Chromatography with a Mobile Phase Additive for a Basic Amine
Objective: To improve the peak shape of a basic amine compound that exhibits tailing.
Methodology:
-
Column Selection: Use a modern, end-capped C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid and 0.1% Triethylamine.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 0.1% Triethylamine.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 5-20 µL.
-
Detection: UV at a suitable wavelength or MS.
-
Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (e.g., 50:50).
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of polar amines.
Caption: Decision workflow for selecting a chromatography method.
References
- 1. halocolumns.com [halocolumns.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. researchgate.net [researchgate.net]
- 18. lctsbible.com [lctsbible.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. Peak Splitting Phenomena [May 27, 2004] - Chromatography Forum [chromforum.org]
- 21. wyatt.com [wyatt.com]
- 22. hplc.eu [hplc.eu]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Scaling Up Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of SNAr reactions.
Troubleshooting Guides
This section addresses specific problems you might encounter during the scaling up of your SNAr reactions in a question-and-answer format.
Problem 1: The SNAr reaction is not proceeding to completion, resulting in low yield and conversion at a larger scale.
Possible Causes & Solutions:
-
Inadequate Mixing: Inefficient mixing can lead to localized concentration gradients and "hot spots," resulting in side reactions and incomplete conversion. As the reaction scale increases, achieving homogeneous mixing becomes more challenging.
-
Solution:
-
Evaluate and optimize the agitation speed and impeller design for the larger reactor volume.
-
Consider the use of baffles to improve turbulence and mixing.
-
For highly sensitive reactions, a continuous flow reactor can offer superior mixing and heat transfer compared to a batch reactor.[1]
-
-
-
Poor Temperature Control: SNAr reactions can be exothermic, and the decrease in the surface-area-to-volume ratio upon scale-up makes heat dissipation less efficient.[2] This can lead to an uncontrolled increase in temperature, promoting side reactions and decomposition.
-
Solution:
-
Ensure the reactor's cooling system is adequate for the heat generated by the reaction.
-
Implement a controlled addition of the nucleophile or other reagents to manage the rate of heat generation.
-
Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) at the lab scale to understand the reaction's thermal profile before scaling up.
-
-
-
Insufficient Activation of the Aromatic Ring: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack to occur efficiently. This is achieved by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[3][4]
-
Solution:
-
Confirm that the substrate has adequate electronic activation. If not, a more electron-deficient starting material may be necessary.
-
The reactivity of the leaving group also plays a crucial role. The general order of reactivity for halogens in SNAr is F > Cl > Br > I, which is opposite to SN1 and SN2 reactions.[4] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
-
-
Problem 2: The formation of significant side products is observed upon scale-up.
Possible Causes & Solutions:
-
Over-reaction: If the aromatic substrate has multiple leaving groups, the use of highly reactive conditions or prolonged reaction times can lead to undesired multiple substitutions.
-
Solution:
-
Carefully control the stoichiometry of the nucleophile.
-
Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to stop the reaction once the desired product is formed.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
-
-
Benzyne Formation: Under strongly basic conditions, particularly with unactivated aryl halides, an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, leading to a mixture of regioisomeric products.[3]
-
Solution:
-
If benzyne formation is suspected, consider using a weaker base.
-
Ensure that the reaction conditions are not overly harsh.
-
-
-
Reaction with Solvent: Some solvents, particularly less-hindered alcohols, can act as nucleophiles in SNAr reactions, leading to unwanted byproducts.[5]
-
Solution:
-
Choose a solvent that is inert under the reaction conditions. Dipolar aprotic solvents like DMSO and DMF are common choices, although greener alternatives are being explored.[5]
-
-
Problem 3: The work-up and purification of the product are difficult at a larger scale.
Possible Causes & Solutions:
-
Use of High-Boiling Point Solvents: Dipolar aprotic solvents like DMSO and DMF, commonly used in SNAr reactions, have high boiling points, making their removal challenging. They can also cause issues with product isolation and waste disposal.[5]
-
Solution:
-
Explore the use of alternative, lower-boiling point, or more environmentally friendly solvents.[5] Aqueous biphasic systems have also been shown to be effective for some SNAr reactions.[1]
-
Develop an efficient extraction and/or crystallization protocol at the lab scale before moving to a larger scale.
-
-
-
Formation of Fluoride Salts: When using fluoroaromatics, the fluoride ion generated as a byproduct can react with moisture to form hydrofluoric acid (HF), which can etch glass-lined reactors.
-
Solution:
-
Consider adding a scavenger, such as calcium propionate, to the reaction mixture to sequester the fluoride ions as an insoluble salt (e.g., CaF2), which can be removed by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a Meisenheimer complex in SNAr reactions?
A1: A Meisenheimer complex is a key intermediate formed in the addition-elimination mechanism of SNAr reactions. It is a resonance-stabilized, negatively charged species that results from the nucleophilic attack on the electron-deficient aromatic ring. The formation of this intermediate is often the rate-determining step of the reaction.[4]
Q2: How does solvent choice impact the rate and efficiency of an SNAr reaction during scale-up?
A2: The solvent plays a critical role in SNAr reactions by solvating the reactants and intermediates. Polar aprotic solvents, such as DMSO, DMF, and NMP, are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile, leaving the "naked" and more reactive nucleophile to attack the aromatic ring. However, these solvents can present challenges in work-up and waste management at an industrial scale.[5] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.[6] The choice of solvent can significantly impact the reaction rate, yield, and selectivity, and should be carefully considered and optimized during process development.
Q3: What are the primary safety concerns when scaling up SNAr reactions, and how can they be mitigated?
A3: The primary safety concern is the potential for a thermal runaway, especially with highly exothermic reactions.[2] The reduced heat dissipation capacity at larger scales exacerbates this risk. To mitigate this, a thorough understanding of the reaction's thermochemistry is essential. This can be achieved through calorimetric studies at the lab scale. Implementing robust temperature control systems, controlled reagent addition strategies, and having an emergency quenching plan in place are crucial for safe scale-up. Another safety concern is the handling of corrosive byproducts like HF, which can be addressed by using appropriate reactor materials and implementing quenching or scavenging procedures.
Q4: Can catalysis be used to improve the efficiency of SNAr reactions at scale?
A4: Yes, certain SNAr reactions can be catalyzed to improve reaction rates and selectivity, or to enable the use of less activated substrates. Metal complexes (e.g., with Ru, Li, Mg) can activate the aromatic ring towards nucleophilic attack. Protic acids can catalyze reactions involving heteroaromatic substrates by protonating the heterocycle. Nucleophilic catalysts like DBU have also been reported to enhance reaction rates and influence selectivity. However, the use of catalysts introduces additional considerations for scale-up, such as catalyst cost, removal from the product, and potential deactivation.
Data Presentation
Table 1: Influence of Solvent on Relative Reaction Rate for a Typical SNAr Reaction
| Solvent | Relative Rate | Dielectric Constant (ε) |
| DMSO | Very High | 47 |
| DMF | High | 37 |
| Acetonitrile | Moderate | 38 |
| Acetone | Moderate | 21 |
| THF | Low | 7.5 |
| Toluene | Very Low | 2.4 |
| Methanol | Very Low | 33 |
Note: This table provides a general trend. Actual relative rates can vary depending on the specific reactants and conditions.
Table 2: Typical Reaction Conditions for SNAr Reactions
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Temperature | Ambient to 150 °C | Ambient to 150 °C (with robust cooling) |
| Pressure | Atmospheric | Atmospheric to moderate pressure |
| Solvent Volume | 5-20 mL/g of substrate | 3-10 L/kg of substrate |
| Reagent Addition | Often single portion | Slow, controlled addition |
| Mixing | Magnetic or overhead stirrer | Mechanical agitator (optimized design) |
Experimental Protocols
Protocol 1: General Procedure for a Laboratory-Scale SNAr Reaction with an Amine Nucleophile
This protocol describes a general procedure for the reaction of an activated aryl fluoride with a primary or secondary amine.
Materials:
-
Activated aryl fluoride (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl fluoride and the anhydrous solvent.
-
Add the amine nucleophile to the solution, followed by the base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: Pilot-Scale Synthesis of a Linezolid Intermediate via SNAr Reaction
This protocol outlines a potential scale-up approach for the synthesis of a key intermediate for the antibacterial agent Linezolid. Note: This is a representative protocol and must be adapted and optimized based on specific equipment and safety assessments.
Materials:
-
3,4-Difluoronitrobenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Water
Procedure:
-
Charge a clean and dry glass-lined reactor with DMSO.
-
Add potassium carbonate to the reactor with agitation.
-
Slowly add morpholine to the reactor while maintaining the temperature below 30 °C.
-
In a separate vessel, prepare a solution of 3,4-difluoronitrobenzene in DMSO.
-
Slowly add the 3,4-difluoronitrobenzene solution to the reactor over a period of 2-4 hours, maintaining the internal temperature between 80-90 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, maintain the reaction mixture at 80-90 °C and monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 20-25 °C.
-
Add water to the reactor to precipitate the product.
-
Filter the solid product and wash the filter cake with a mixture of water and toluene.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Synthesis of Pyrrolidinylbenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Buchwald-Hartwig amination synthesis of pyrrolidinylbenzoates.
Troubleshooting Guide
Low yields or complete reaction failure in the synthesis of pyrrolidinylbenzoates via Buchwald-Hartwig amination can often be attributed to catalyst deactivation or competing side reactions. This guide provides a systematic approach to identifying and resolving these common issues.
| Observation | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the phosphine ligand may have been oxidized.[1] | - Use a Pre-catalyst: Employ a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., G3 precatalysts) that readily generates the active catalytic species.[1] - Ensure Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine ligand.[1] - Check Reagent Purity: Use fresh, high-purity ligands and palladium sources. |
| Suboptimal Reaction Temperature: The temperature may be too low for efficient catalytic turnover. | - Gradual Temperature Increase: Cautiously increase the reaction temperature. Typical ranges for Buchwald-Hartwig reactions are between 80-110 °C.[1] | |
| Significant Amount of Hydrodehalogenated Byproduct (e.g., Methyl Benzoate) | Competing Reduction Pathway: A palladium hydride species may be forming, which reduces the aryl halide instead of facilitating amination.[2] This is a common side reaction.[1][2] | - Optimize Ligand Choice: Screen bulky, electron-rich phosphine ligands which are known to suppress hydrodehalogenation.[2] - Control Temperature: Lowering the reaction temperature might decrease the rate of this side reaction.[2] - Base Selection: The choice of base can influence the formation of palladium hydrides. Consider screening different bases.[2] - Anhydrous Conditions: Ensure the reaction is free of water and other protic sources that can promote the formation of palladium hydrides. |
| Formation of 2-(pyrrolidin-1-yl)benzoic acid | Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of a strong base and trace amounts of water.[1] | - Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[1] - Weaker Base: If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature.[1] - Minimize Workup Time: During aqueous workup, minimize contact time with acidic or basic solutions and use dilute solutions at low temperatures.[1] |
| Presence of Diarylamine Impurities | Over-arylation: The product amine can sometimes compete with the starting amine, leading to the formation of a diarylamine byproduct. | - Ligand Selection: The choice of phosphine ligand is critical in minimizing the formation of such byproducts.[1] Screening different ligands is recommended. |
| Reaction Stalls or is Sluggish | Inhibitory Effect of Iodide: If using an aryl iodide, the generated iodide anion can form unreactive palladium dimers, inhibiting the catalyst. | - Solvent Choice: Toluene is often favored for reactions with aryl iodides due to the poor solubility of the iodide salt in this solvent. |
| Poor Solubility of Reagents: Insolubility of the starting materials or the base can lead to slow reaction rates. | - Solvent Screening: Test different anhydrous, degassed solvents such as toluene, dioxane, or THF. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing Methyl 2-(pyrrolidin-1-yl)benzoate?
A1: The most prevalent and versatile methods involve the coupling of a methyl 2-halobenzoate (typically bromo- or iodo-) with pyrrolidine. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Nucleophilic aromatic substitution (SNAr) can also be an option, especially if the aromatic ring is activated by strong electron-withdrawing groups.[1]
Q2: I'm observing low yields in my Buchwald-Hartwig amination for this synthesis. What are the likely causes?
A2: Low yields can stem from several factors. Common culprits include catalyst deactivation, the use of an inappropriate ligand, a suboptimal reaction temperature, or issues with the chosen base. Furthermore, side reactions such as the hydrodehalogenation of the starting material can significantly reduce the yield of your desired product.[1] It is also crucial to ensure that all reagents are pure and the reaction is conducted under a strictly inert atmosphere.[1]
Q3: What are the typical byproducts I should expect in the Buchwald-Hartwig synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate?
A3: A common side product is the hydrodehalogenated starting material, which would be methyl benzoate.[1] Another potential side reaction, particularly if there is any moisture present, is the hydrolysis of the methyl ester to form 2-(pyrrolidin-1-yl)benzoic acid.[1]
Q4: My final product is contaminated with an impurity of similar polarity, making purification difficult. What could it be?
A4: If you are employing a Buchwald-Hartwig strategy, a likely impurity with similar polarity could be a diarylamine byproduct. The selection of the phosphine ligand is a critical factor in minimizing the formation of such byproducts.[1]
Q5: How does the choice of base affect the reaction?
A5: The base is a critical component. Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with many electrophilic functional groups, including esters, which can be hydrolyzed.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may necessitate higher catalyst loadings and longer reaction times.
Catalyst Deactivation Pathway
The following diagram illustrates a simplified key deactivation pathway in the Buchwald-Hartwig catalytic cycle.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle and potential catalyst deactivation pathways.
Quantitative Data Summary
The following table summarizes the influence of various reaction parameters on the outcome of the Buchwald-Hartwig synthesis of pyrrolidinylbenzoates, based on generally accepted principles and available literature. Specific yields are highly substrate and condition dependent.
| Parameter | Options | General Impact on Reaction | Considerations for Pyrrolidinylbenzoate Synthesis |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts often provide more reliable and faster initiation, leading to higher yields and lower catalyst loadings. | Using a pre-catalyst can help to avoid issues with the in-situ formation of the active Pd(0) species.[1] |
| Ligand | XPhos, RuPhos, BINAP, etc. | Bulky, electron-rich phosphine ligands generally accelerate reductive elimination and can suppress side reactions like hydrodehalogenation.[2] | XPhos is a commonly used ligand for this type of transformation.[4] The choice of ligand is critical to minimize the formation of diarylamine byproducts.[1] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases (NaOtBu) lead to faster reactions but can cause ester hydrolysis. Weaker bases (carbonates, phosphates) are more functional group tolerant but may require higher temperatures or longer reaction times.[3] | Due to the ester functionality, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred to avoid hydrolysis, though NaOtBu has been used successfully under carefully controlled anhydrous conditions.[1][4] |
| Solvent | Toluene, Dioxane, THF | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous and degassed solvents are essential. | Toluene is a commonly used solvent for this reaction.[1][4] |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl | Reactivity order is generally I > Br > Cl. Aryl chlorides often require more specialized and active catalyst systems. | Methyl 2-bromobenzoate is a common starting material.[1][4] |
Experimental Protocols
General Protocol for the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Troubleshooting Experiment: Ligand Screening for a Low-Yielding Reaction
If a reaction is giving a low yield of the desired pyrrolidinylbenzoate and significant amounts of byproducts like the hydrodehalogenated arene, a ligand screening experiment can be performed.
Procedure:
-
Set up a parallel array of small-scale reactions in vials under an inert atmosphere.
-
To each vial, add the standard amounts of the palladium source (e.g., Pd(OAc)₂), the aryl halide (e.g., methyl 2-bromobenzoate), the amine (pyrrolidine), and the base (e.g., Cs₂CO₃).
-
To each individual vial, add a different phosphine ligand (e.g., XPhos, RuPhos, SPhos, DavePhos, etc.) at the same molar loading.
-
Add the anhydrous, degassed solvent to each vial.
-
Seal the vials and heat the array to the desired reaction temperature.
-
After a set amount of time (e.g., 12 or 24 hours), cool the reactions and analyze the outcome of each by LC-MS or GC-MS to determine the relative conversion to product and the formation of byproducts. This will allow for the identification of a more optimal ligand for the specific transformation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis of pyrrolidinylbenzoates.
References
Technical Support Center: Ullmann Condensation of Methyl 2-Halobenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Ullmann condensation of methyl 2-halobenzoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Ullmann condensation of methyl 2-halobenzoates?
A1: The two most prevalent side reactions are:
-
Dehalogenation: The reduction of the methyl 2-halobenzoate to methyl benzoate. This is often observed when the desired coupling reaction is slow.
-
Homocoupling: The self-coupling of two molecules of the methyl 2-halobenzoate to form dimethyl diphenate.
Q2: What is the general reactivity trend for the methyl 2-halobenzoates in the Ullmann condensation?
A2: The reactivity of the aryl halide is a critical factor. The general trend is: Methyl 2-iodobenzoate > Methyl 2-bromobenzoate > Methyl 2-chlorobenzoate.[1] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[1]
Q3: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A3: Several factors could contribute to a sluggish or low-yielding reaction:
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210°C.[1]
-
Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated.
-
Poor Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically required.
-
Insufficiently Strong Base: A base is necessary to deprotonate the amine nucleophile.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst.
Q4: How can I minimize the formation of the dehalogenated side product (methyl benzoate)?
A4: Dehalogenation can be minimized by:
-
Using a Ligand: Ligands such as N,N-dimethylglycine or 1,10-phenanthroline can accelerate the desired C-N coupling, making it more competitive with the dehalogenation pathway.
-
Strict Anhydrous Conditions: Trace water in the reaction can be a proton source for dehalogenation. Ensure all reagents and solvents are thoroughly dried.
-
Choosing the Right Base: The choice of base can influence the extent of side reactions.
Q5: Can I use copper(II) salts as a catalyst?
A5: While Cu(I) is generally considered the active catalytic species, Cu(II) sources can be effective as they can be reduced in situ to Cu(I).[1] However, Cu(I) salts like CuI are more commonly used.
Troubleshooting Guides
Issue 1: High Levels of Dehalogenation Side Product (Methyl Benzoate)
Symptoms:
-
Major peak corresponding to methyl benzoate in GC-MS or LC-MS analysis of the crude reaction mixture.
-
Low yield of the desired N-arylated product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Slow C-N Coupling Kinetics | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. 2. Add a Ligand: Introduce a ligand such as N,N-dimethylglycine (20 mol%) or 1,10-phenanthroline (20 mol%) to accelerate the desired coupling. |
| Presence of Protic Impurities | 1. Dry Reagents and Solvents: Thoroughly dry the amine, solvent, and inert gas. Use of molecular sieves is recommended. 2. Use a Fresh, Anhydrous Base: Ensure the base is anhydrous. |
| Inappropriate Base | 1. Base Screening: If using a strong base like NaH, consider switching to a milder base like K₂CO₃ or Cs₂CO₃. Conversely, if using a weak base, a stronger one might be necessary to facilitate the reaction. |
Issue 2: Significant Formation of Homocoupling Side Product (Dimethyl Diphenate)
Symptoms:
-
A significant peak corresponding to dimethyl diphenate in the crude reaction analysis.
-
Reduced yield of the target product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Catalyst Loading / High Temperature | 1. Optimize Catalyst Loading: Reduce the copper catalyst loading to the minimum effective amount (e.g., start with 5-10 mol%). 2. Lower Reaction Temperature: If possible, reduce the reaction temperature, especially if using a more reactive halide like methyl 2-iodobenzoate. |
| Slow Nucleophilic Attack | 1. Increase Nucleophile Equivalents: Use a slight excess of the amine (1.2-1.5 equivalents) to favor the cross-coupling reaction. 2. Use a More Effective Base: A stronger base can increase the concentration of the deprotonated amine, promoting nucleophilic attack. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product and side product distribution. Note: These are representative values based on general trends in Ullmann reactions and are not from specific experiments on methyl 2-halobenzoates.
Table 1: Effect of Halide on Product Distribution
| Methyl 2-halobenzoate | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| Methyl 2-iodobenzoate | 75 | 10 | 15 |
| Methyl 2-bromobenzoate | 50 | 25 | 10 |
| Methyl 2-chlorobenzoate | 20 | 40 | 5 |
Table 2: Influence of Ligand on the Reaction of Methyl 2-bromobenzoate
| Ligand | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| None | 50 | 25 | 10 |
| N,N-dimethylglycine | 85 | 5 | 5 |
| 1,10-phenanthroline | 80 | 10 | 5 |
Experimental Protocols
General Protocol for the Ullmann Condensation of Methyl 2-halobenzoate with a Primary Amine
Materials:
-
Methyl 2-halobenzoate (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-dimethylglycine (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI, N,N-dimethylglycine, and K₂CO₃.
-
Add the methyl 2-halobenzoate and the primary amine.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of Large-Scale SNAr Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of inorganic salts from large-scale Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of large-scale SNAr reactions, with a focus on inorganic salt removal.
Issue 1: An emulsion has formed during aqueous workup, preventing layer separation.
-
Question: I've added water to my large-scale SNAr reaction mixture, and now I have a persistent emulsion. How can I break it?
-
Answer: Emulsion formation is a common issue in large-scale liquid-liquid extractions, often caused by high concentrations of salts, fine particulate matter, or surfactant-like properties of reaction components. Here are several strategies to resolve this:
-
Gentle Agitation: In the future, minimize emulsion formation by using gentle swirling for mixing instead of vigorous shaking.[1]
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine).[1][2][3][4][5] The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.[2][3][4][5]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion by removing fine solid particles that may be stabilizing it.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[1]
-
Centrifugation: For smaller-scale emulsions that are difficult to break, centrifugation can be an effective method to force layer separation.[1]
-
Issue 2: The inorganic salt is poorly soluble in water, making aqueous extraction inefficient.
-
Question: My SNAr reaction produces an inorganic salt that has low solubility in water, and repeated aqueous washes are not effectively removing it. What can I do?
-
Answer: While many inorganic salts are readily soluble in water, some may require alternative approaches for efficient removal on a large scale.
-
Heated Aqueous Wash: Gently heating the aqueous wash can increase the solubility of many inorganic salts. Ensure your product is stable at the elevated temperature.
-
Solvent-Assisted Crystallization/Precipitation: If the salt is significantly less soluble in an organic solvent compared to your product, you can sometimes precipitate the salt by adding a suitable anti-solvent. For example, adding a less polar solvent might cause the salt to crash out of the organic phase.
-
Filtration: If the salt is insoluble in the organic reaction solvent, it may be possible to directly filter the reaction mixture before any aqueous workup. This is particularly effective for salts like calcium fluoride.
-
Issue 3: My product is co-precipitating with the inorganic salts.
-
Question: When I try to crystallize my product, the inorganic salts are precipitating as well, leading to low purity. How can I prevent this?
-
Answer: Co-precipitation can be a significant challenge. The key is to exploit the differential solubility of your product and the inorganic salt.
-
Solvent Screening: A thorough solvent screen is crucial. You are looking for a solvent system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while the inorganic salt remains either highly soluble or completely insoluble across this temperature range.
-
Anti-Solvent Crystallization: Dissolve the crude product (containing the salt) in a solvent in which both are soluble. Then, slowly add an anti-solvent in which your product is insoluble, but the salt remains soluble. This should induce selective crystallization of your product.
-
Aqueous Workup Prior to Crystallization: Ensure that the bulk of the inorganic salts are removed via a thorough aqueous workup before attempting crystallization. Even small amounts of residual salt can act as nucleation sites and promote co-precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing inorganic salts from large-scale SNAr reactions?
A1: The most common and generally effective method is a series of aqueous washes.[3][4][6] The crude reaction mixture is diluted with an organic solvent that is immiscible with water, and then washed sequentially with water, and often a saturated brine solution. The inorganic salts, being highly polar, preferentially partition into the aqueous phase, which is then separated and removed.
Q2: How many aqueous washes are typically required for efficient salt removal?
A2: The number of washes depends on the concentration of the salt and its partitioning coefficient between the organic and aqueous phases. For large-scale reactions, it is common to perform at least 2-3 washes with water, followed by a final wash with brine. The effectiveness of the washes can be monitored by analyzing the salt content of the aqueous layer after each wash.
Q3: I am running an SNAr reaction with an aryl fluoride, which generates fluoride salts. Are there any specific methods for removing these?
A3: Yes, for SNAr reactions that produce hydrofluoric acid (HF) or fluoride salts, a highly effective method is to use a fluoride scavenger that results in the precipitation of an insoluble fluoride salt. Calcium-based scavengers are commonly used. For example, adding calcium propionate to the reaction mixture will precipitate calcium fluoride (CaF₂), which is a dense, easily filterable solid. This method has been shown to remove over 99.5% of fluoride content.
Q4: What is the purpose of a brine wash?
A4: A brine wash (a wash with a saturated aqueous solution of NaCl) serves two main purposes. Firstly, it helps to "salt out" the organic product from the aqueous phase, reducing its solubility in the aqueous layer and therefore increasing the yield in the organic layer.[2][3][4][5] Secondly, it helps to remove dissolved water from the organic phase before the final drying step with a drying agent like magnesium sulfate or sodium sulfate.[2][5][6]
Q5: Can I avoid aqueous workup altogether to remove inorganic salts?
A5: In some cases, yes. If the inorganic salt byproduct is insoluble in the organic reaction solvent, it can be removed by direct filtration of the reaction mixture. This is often a more environmentally friendly and efficient approach as it reduces the volume of aqueous waste. Another approach is to use a solvent in which the product is soluble but the salt is not, and then filter the mixture.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Salt Removal
This protocol describes a standard procedure for removing water-soluble inorganic salts from a large-scale SNAr reaction.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or methyl isobutyl ketone). The volume of the solvent should be sufficient to ensure good mixing and prevent product precipitation.
-
First Aqueous Wash: Transfer the diluted reaction mixture to a suitably sized reactor or extractor. Add a volume of deionized water equal to approximately 20-30% of the organic phase volume.
-
Mixing: Agitate the mixture gently for 15-30 minutes to allow for the extraction of the inorganic salts into the aqueous phase. Avoid overly vigorous agitation to prevent emulsion formation.
-
Phase Separation: Stop the agitation and allow the layers to separate. The denser layer (usually the aqueous phase, but this depends on the organic solvent used) will settle at the bottom.
-
Aqueous Layer Removal: Carefully drain the bottom aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (steps 3-6) one to two more times, or until the salt concentration in the aqueous effluent is below the desired level.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) using the same procedure as the water washes. This will help to remove residual water from the organic phase.
-
Drying: Transfer the organic layer to a clean vessel and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.
Protocol 2: Precipitation and Filtration of Calcium Fluoride
This protocol is specifically for SNAr reactions involving aryl fluorides where fluoride ions are generated.
-
Addition of Scavenger: Towards the end of the reaction, or during the initial stages of the workup, add a stoichiometric amount or a slight excess of a calcium salt scavenger (e.g., calcium propionate) to the reaction mixture.
-
Precipitation: Stir the mixture for a sufficient time (e.g., 1-2 hours) to allow for the complete precipitation of calcium fluoride (CaF₂). The precipitate is typically a dense, white solid.
-
Filtration Setup: Set up a large-scale filtration apparatus, such as a Nutsche filter-dryer or a filter press.
-
Filtration: Filter the reaction slurry to separate the solid CaF₂ from the liquid phase containing the product.
-
Cake Washing: Wash the filter cake with a portion of the reaction solvent to recover any entrained product.
-
Product Isolation: The filtrate, now largely free of fluoride salts, can be further purified by crystallization or other methods. The collected CaF₂ can be disposed of as solid waste.[7][8]
Protocol 3: Large-Scale Crystallization for Salt Removal
This protocol outlines a general procedure for purifying an organic product from residual inorganic salts by crystallization.
-
Solvent Selection: Choose a solvent system in which the organic product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while the inorganic salt has very low solubility across the temperature range.
-
Dissolution: Dissolve the crude product (containing residual salts) in the chosen solvent at an elevated temperature. Use the minimum amount of solvent necessary to achieve complete dissolution of the product.
-
Hot Filtration (Optional): If the inorganic salt is insoluble in the hot solvent, perform a hot filtration to remove the solid salt before cooling.
-
Cooling and Crystallization: Slowly cool the solution to allow for the controlled crystallization of the desired product. The cooling rate can influence crystal size and purity.
-
Isolation: Collect the crystallized product by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified product under vacuum.
Quantitative Data Presentation
Table 1: Comparison of Salt Removal Methods
| Method | Principle of Salt Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash | Partitioning of salt into the aqueous phase | 80-95% (after 2-3 washes) | Widely applicable, simple procedure. | Generates large volumes of aqueous waste, potential for emulsion formation. |
| Precipitation/Filtration | Conversion of soluble salt to an insoluble form | >99% (for fluoride with Ca²⁺ scavenger) | Highly efficient for specific salts, reduces aqueous waste. | Not universally applicable, requires a specific precipitating agent. |
| Crystallization | Differential solubility of product and salt | 95-99+% | Can yield very high purity product, combines purification and salt removal. | Requires careful solvent selection, potential for co-precipitation. |
Mandatory Visualizations
Caption: Decision workflow for selecting a salt removal strategy.
Caption: Troubleshooting workflow for emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 7. A method for preparing high-purity calcium fluoride from calcium fluoride sludge - Eureka | Patsnap [eureka.patsnap.com]
- 8. METHOD OF PURIFYING CALCIUM FLUORIDE | Patent Publication Number 20150191362 | Patexia [patexia.com]
Co-eluting impurities in the purification of substituted benzoates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting impurities encountered during the purification of substituted benzoates. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Co-eluting Impurities
Q1: I am observing broad or asymmetric peaks during the HPLC analysis of my substituted benzoate. Could this indicate a co-eluting impurity?
A1: Yes, peak broadening or asymmetry (e.g., fronting, tailing, or shoulders) can be a strong indicator of a co-eluting impurity.[1][2][3] However, other factors might also contribute to poor peak shape. A systematic approach is recommended to identify the root cause.
Initial Steps to Assess Peak Purity:
-
Photodiode Array (PDA) Detector Analysis: A PDA detector is a valuable tool for assessing peak purity.[3] It captures UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[3] Differences in the spectra suggest the presence of a co-eluting species.[3][4]
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Mass Spectrometry (MS) Detection: Coupling your HPLC system with a mass spectrometer (LC-MS) is a highly effective method for detecting co-eluting impurities.[3][5] An MS detector can differentiate compounds with different mass-to-charge ratios (m/z) even if they elute simultaneously.[3] A shift in the mass spectral profile across the chromatographic peak is a strong indication of co-elution.[3]
Troubleshooting Workflow for Asymmetric Peaks
Caption: Troubleshooting workflow for broad or asymmetric HPLC peaks.
Q2: My peak purity analysis (PDA/MS) confirms a co-eluting impurity. What are the next steps to resolve it?
A2: Once a co-eluting impurity is confirmed, a systematic optimization of your chromatographic method is necessary. The goal is to alter the selectivity of the separation.[2]
Strategies for Method Optimization:
-
Modify the Mobile Phase:
-
Change the Organic Solvent: Switching between common reversed-phase organic modifiers like acetonitrile and methanol can alter selectivity.[3][5]
-
Adjust the pH: For ionizable compounds like substituted benzoates, modifying the mobile phase pH can significantly impact retention and selectivity.[2] A general guideline is to work at a pH at least 2 units away from the pKa of the analytes.[2]
-
Alter the Gradient Profile: If using a gradient method, making the gradient shallower can improve the separation of closely eluting compounds.[2]
-
-
Evaluate the Stationary Phase:
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide an orthogonal separation mechanism.[3]
-
Logical Relationship for Method Optimization
Caption: Decision tree for optimizing chromatographic separation.
Frequently Asked Questions (FAQs)
Q3: What are common sources of co-eluting impurities in the synthesis of substituted benzoates?
A3: Co-eluting impurities in substituted benzoate purifications often arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting benzoic acid or alcohol.[1]
-
Side Products: Depending on the synthetic route, side reactions can generate impurities. For example, in Fischer esterification, overheating the reaction mixture can lead to the formation of dibenzyl ether as a major impurity.[6]
-
Structurally Similar Compounds: Isomers (ortho-, meta-, para-) of the substituted benzoate can be difficult to separate due to their similar physicochemical properties.[1] Other structurally related compounds present in the starting materials or formed during the reaction can also co-elute.[5]
Q4: Can I use Thin-Layer Chromatography (TLC) to identify potential co-elution issues?
A4: Yes, TLC can be a useful preliminary tool. A gradual change of mobile phase acidity in TLC can enhance separation efficiency and selectivity, which can help in identifying conditions that might resolve co-eluting spots.[7] If you observe elongated spots or spots that are difficult to resolve on a TLC plate, it may indicate a potential co-elution problem in your column chromatography or HPLC method.
Q5: Are there non-chromatographic methods to purify my substituted benzoate?
A5: Yes, recrystallization is a powerful technique for purifying solid substituted benzoates.[1][4] This method relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.[4] The crude product is dissolved in a hot solvent in which it has high solubility and is then allowed to cool slowly.[1] The pure compound should crystallize out, leaving the impurities dissolved in the solvent.[1]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of a Substituted Benzoic Acid
This protocol outlines a general method for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.[1]
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Reaction Setup: In a round-bottomed flask, combine the substituted benzoic acid (1.0 equivalent) and the desired alcohol.[1] The alcohol can be used in excess to also serve as the solvent.[1]
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Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC.
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Workup:
-
Cool the reaction mixture to room temperature.[1] If a large excess of alcohol was used, it may be necessary to remove it by distillation.[1]
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.[1]
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted benzoate.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Protocol 2: Purification of a Substituted Benzoate by Recrystallization
This protocol describes the purification of a solid substituted benzoate by recrystallization.[1]
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Solvent Selection: Choose a solvent in which the substituted benzoate has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[1]
Data Presentation
Table 1: Typical HPLC Conditions for Analysis of Substituted Benzoates
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Reversed-phase C18[8][9] | Reversed-phase C18[10] | Core-shell mixed-mode[11] |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer[8] | Acetonitrile/Formic Acid (gradient)[10] | Water/Acetonitrile/Sulfuric Acid[11] |
| Detection | UV at 225 nm[8] | Diode Array Detection (DAD)[12] | UV at 210 nm[11] |
| Flow Rate | 1.0 mL/min[9] | Not specified | Not specified |
Table 2: Common Solvents for Recrystallization of Benzoic Acid Derivatives
| Compound | Solvent | Reference |
| Benzoic Acid | Water | [4][13] |
| Substituted Benzoates | Ethanol, Methanol, Ethyl Acetate, Water mixtures | General Knowledge |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
Optimizing reaction temperature for the synthesis of N-aryl pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of N-aryl pyrrolidines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-aryl pyrrolidines, with a focus on temperature-related problems.
Problem 1: Low or No Product Yield
A low yield of the desired N-aryl pyrrolidine is a frequent challenge. The reaction temperature is a critical parameter that can significantly impact the outcome.
Possible Causes and Solutions:
-
Inappropriate Reaction Temperature: The optimal temperature can vary significantly depending on the synthetic method.
-
For Reductive Amination: Insufficient temperature can lead to low conversion. Increasing the temperature, for instance to 100 °C, has been shown to provide excellent yields, whereas reactions at room temperature may result in significantly lower yields.[1]
-
For Palladium-Catalyzed Reactions: These reactions often require elevated temperatures to proceed efficiently. Typical temperature ranges are between 60-110 °C.[2][3]
-
For Reactions Involving Lithiation of N-Boc Pyrrolidine: These reactions are highly sensitive to temperature. The lithiated intermediate is unstable above -20 °C, and the reaction is typically carried out at -78 °C to prevent decomposition.[4][5][6]
-
-
Reaction Time Not Optimized for the Chosen Temperature: Higher temperatures generally require shorter reaction times, while lower temperatures may necessitate longer reaction periods. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time at a given temperature.
-
Decomposition of Reactants, Intermediates, or Products: High temperatures can lead to the degradation of sensitive molecules.[7][8] If decomposition is suspected, running the reaction at a lower temperature for a longer duration is recommended. For instance, in the lithiation of N-Boc pyrrolidine, elevated temperatures can lead to decomposition through pathways such as retro-[3+2] cycloaddition or α-elimination.[4]
Problem 2: Poor Diastereoselectivity
Achieving the desired stereoisomer is often a primary goal in the synthesis of substituted pyrrolidines. Reaction temperature can play a pivotal role in controlling diastereoselectivity.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The energy difference between the transition states leading to different diastereomers can be small. Lowering the reaction temperature often enhances the energy difference, favoring the formation of the thermodynamically more stable transition state and thus improving diastereoselectivity.[9][10]
-
Equilibration of Product at Higher Temperatures: In some cases, the desired kinetic product may be formed initially, but at elevated temperatures, it can epimerize to the more stable thermodynamic product, resulting in a mixture of diastereomers. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can mitigate this issue.
Problem 3: Formation of Byproducts
The presence of significant amounts of byproducts complicates purification and reduces the yield of the desired N-aryl pyrrolidine.
Possible Causes and Solutions:
-
Temperature-Induced Side Reactions:
-
Elimination Reactions: At elevated temperatures, elimination reactions can compete with the desired cyclization or coupling, leading to unsaturated byproducts.
-
Over-arylation: In some palladium-catalyzed arylations, high temperatures can lead to the introduction of more than one aryl group.[11]
-
Paal-Knorr Pyrrole Synthesis: In the synthesis of N-aryl pyrrolidines from 1,4-dicarbonyl compounds and primary amines (a type of reductive amination), a common side reaction is the formation of the corresponding N-aryl pyrrole via the Paal-Knorr condensation. The reaction conditions, including temperature, can influence the ratio of the desired pyrrolidine to the pyrrole byproduct.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction temperature for my N-aryl pyrrolidine synthesis?
A1: The ideal starting temperature depends on the synthetic methodology:
-
Reductive Amination: Start at a moderate temperature, such as 80 °C, and adjust based on reaction progress. Temperatures up to 100 °C have been shown to be effective.[1]
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): A common starting point is 80-100 °C.
-
Ullmann Condensation: Traditional Ullmann reactions often require very high temperatures (>200 °C), but modern ligand-assisted protocols can often be run at lower temperatures, for example, 110 °C.
-
[3+2] Cycloadditions: These can often be performed at or below room temperature. If diastereoselectivity is an issue, lowering the temperature is a good first step to try.[9][10]
-
Methods involving organolithium intermediates: These almost always require very low temperatures, typically -78 °C, to maintain the stability of the intermediate.[4][5][6]
Q2: How does temperature affect the yield and diastereoselectivity of my reaction?
A2: Generally, increasing the reaction temperature increases the reaction rate, which can lead to higher yields in a shorter time, provided the reactants and products are stable at that temperature. However, for reactions where stereoselectivity is important, lower temperatures are often beneficial. Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).[9][10]
Q3: My reaction is sluggish at lower temperatures, but I get poor selectivity at higher temperatures. What should I do?
A3: This is a common challenge. Here are a few strategies to consider:
-
Prolonged Reaction Time: Run the reaction at the lower, more selective temperature for an extended period.
-
Catalyst and Ligand Screening: The choice of catalyst and ligand can have a profound effect on both reactivity and selectivity. A more active catalyst system might allow the reaction to proceed at a lower temperature.
-
Solvent Screening: The solvent can influence the reaction rate and selectivity. A systematic screening of different solvents at various temperatures may reveal conditions that provide a good balance of reactivity and selectivity.
Q4: I am observing significant byproduct formation. Could this be related to the reaction temperature?
A4: Yes, temperature is a likely culprit. High temperatures can enable side reactions that have higher activation energies than the desired reaction. If you observe byproducts that could result from elimination, decomposition, or multiple additions, try lowering the reaction temperature. Conversely, if your byproduct is the result of an incomplete reaction, a moderate increase in temperature might be necessary. Careful analysis of the byproducts can provide clues about the competing reaction pathways.
Data Presentation
Table 1: Effect of Temperature on the Yield of N-Phenyl-Substituted Pyrrolidine via Reductive Amination
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Room Temperature | 12 | 60 | 50:50 |
| 2 | 80 | 12 | 92 | 71:29 |
| 3 | 100 | 12 | 92 | Not Reported |
| 4 | 100 | 6 | 92 | Not Reported |
Data adapted from a study on the iridium-catalyzed successive reductive amination of 2,5-hexanedione with aniline.[1]
Table 2: Temperature Screen for the Lithiation-Trapping of N-Boc Pyrrolidine
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | -30 | 5 | 66-76 |
| 2 | -20 | 5 | 57-71 |
| 3 | -20 | 2 | 52-70 |
| 4 | -10 | 2 | Lower Yields |
| 5 | 0 | 0.08 (5 sec) | 50-63 |
Data adapted from a study on the lithiation-trapping of N-Boc pyrrolidine with s-BuLi.[4] This data highlights the instability of the lithiated intermediate at higher temperatures.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in N-Aryl Pyrrolidine Synthesis
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of N-aryl pyrrolidines. It is recommended to perform small-scale trial reactions to identify the optimal conditions before scaling up.
-
Reaction Setup: In parallel, set up a series of small-scale reactions in vials or a multi-well plate. Each reaction should contain the same starting materials, reagents, catalyst, and solvent at the same concentrations.
-
Temperature Screening: Place each reaction in a heating block or oil bath set to a different temperature. A good starting range for many common methods (excluding those with highly unstable intermediates) is 60 °C, 80 °C, 100 °C, and 120 °C. For reactions where low temperatures are expected to be beneficial for selectivity, a range of -20 °C, 0 °C, and room temperature should be explored.
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method (e.g., TLC, LC-MS, or GC-MS) to determine the consumption of starting materials and the formation of the desired product and any byproducts.
-
Data Analysis: For each temperature, plot the conversion and yield as a function of time. This will help determine the optimal reaction time at each temperature. Also, analyze the product mixture for diastereoselectivity and the presence of byproducts.
-
Refinement: Based on the initial screen, you can perform a more focused optimization around the most promising temperature. For example, if 100 °C gave the best results, you could then test 90 °C, 100 °C, and 110 °C in a subsequent experiment.
Mandatory Visualization
Caption: A workflow for systematic temperature optimization in chemical synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base selection on the outcome of Buchwald-Hartwig reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions, with a specific focus on the critical role of base selection.
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination reactions and provides systematic approaches to resolving them.
Problem 1: Low to No Product Yield
Low or no yield is a frequent challenge in Buchwald-Hartwig amination. The choice of base is a crucial parameter that can significantly impact the outcome.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Base Strength | The basicity of the chosen base may be insufficient to deprotonate the amine or the palladium-amine complex effectively. Conversely, a base that is too strong can cause decomposition of sensitive substrates. Screen a range of bases with varying pKa values, from strong alkoxides (NaOtBu, LHMDS) to weaker carbonates (Cs₂CO₃, K₃PO₄). For base-sensitive functional groups, weaker inorganic bases are generally preferred, although this may require higher reaction temperatures.[1][2] |
| Poor Base Solubility | The insolubility of the base in the reaction solvent can lead to a heterogeneous reaction mixture and inefficient deprotonation. Cesium carbonate (Cs₂CO₃) is often chosen for its good solubility in many organic solvents.[1] If using an insoluble inorganic base, consider grinding it to a fine powder before use or adding Celite to prevent clumping. Vigorous stirring is also crucial.[1] |
| Catalyst Inhibition or Deactivation | Certain bases or their conjugate acids can interact with the palladium catalyst, leading to deactivation. For instance, in polar solvents, some bases can form overly stable complexes with palladium.[3] If catalyst inhibition is suspected, a change in base and/or solvent system is recommended. |
| Side Reactions | Strong bases can promote side reactions such as β-hydride elimination, leading to hydrodehalogenation of the aryl halide.[4] If hydrodehalogenation is a significant byproduct, switching to a weaker base may be beneficial. |
Experimental Workflow for Troubleshooting Low Yield
Frequently Asked Questions (FAQs)
Q1: Which base should I choose as a starting point for my Buchwald-Hartwig reaction?
A1: For a general starting point, sodium tert-butoxide (NaOtBu) is a commonly used strong base that often provides high reaction rates.[5] However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better initial choice.[1][2] It is highly recommended to perform a small-scale screen of a few different bases to identify the optimal conditions for your specific substrate combination.
Q2: My starting materials are not fully soluble with the chosen base. What should I do?
A2: Poor solubility can significantly hinder the reaction rate and overall yield.[1] You can try the following:
-
Change the solvent: Solvents like toluene, dioxane, and THF are commonly used. Sometimes a solvent screen is necessary to find one that solubilizes all components effectively.[1]
-
Use a more soluble base: Cesium carbonate (Cs₂CO₃) is known for its better solubility in many organic solvents compared to other inorganic bases.[1]
-
Increase agitation: Vigorous stirring can help improve the interaction between dissolved reactants and solid base particles.[1]
-
Consider a soluble organic base: Organic bases like DBU can be an alternative, although their performance can be highly substrate-dependent.[6]
Q3: Can the choice of base affect the chemoselectivity of the reaction?
A3: Yes, the base can influence the chemoselectivity, especially when multiple nucleophilic sites are present in the amine coupling partner. The strength and steric hindrance of the base can affect which nitrogen atom is preferentially deprotonated and participates in the coupling reaction. Careful selection and optimization of the base are crucial in such cases.
Q4: I am observing a significant amount of hydrodehalogenation byproduct. How can I minimize this?
A4: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. It can be promoted by strong bases and high temperatures. To minimize this, consider the following:
-
Switch to a weaker base: Using a base like K₃PO₄ or Cs₂CO₃ can often reduce the extent of hydrodehalogenation.
-
Lower the reaction temperature: If possible, running the reaction at a lower temperature may disfavor the hydrodehalogenation pathway.
-
Optimize the ligand: The choice of phosphine ligand can also influence the competition between the desired amination and the undesired reduction.
Q5: Are there any safety considerations when working with strong bases like NaOtBu?
A5: Yes, strong bases like sodium tert-butoxide are highly reactive and require careful handling. They are sensitive to moisture and air and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Quantitative Data on Base Performance
The following tables provide a summary of the performance of different bases in specific Buchwald-Hartwig amination reactions. Note that the optimal base is highly dependent on the specific substrates, ligand, and solvent used.
Table 1: Effect of Various Bases in the Buchwald Coupling Reaction
| Entry | Base | Conversion (%) |
| 1 | Cs₂CO₃ | 95 |
| 2 | K₂CO₃ | 80 |
| 3 | Na₂CO₃ | 75 |
| 4 | K₃PO₄ | 85 |
| 5 | Et₃N | 20 |
| 6 | DBU | 40 |
| Reaction conditions: 4-methyl-7-nonafluorobutylsulfonyloxy coumarin, amine, Pd₂(dba)₃, Xantphos, in dioxane at 100 °C. Data adapted from a study on coumarin derivatives. |
Table 2: Performance Comparison of Bases in the Amination of 2-Bromopyridine Derivatives
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| DBU | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | Hit |
| K₂CO₃ | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | Hit |
| Cs₂CO₃ | 5-Bromo-2-formylpyridine | Piperidine-4-carboxylate | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 44.4 |
| "Hit" indicates the formation of the product was observed in a high-throughput screening experiment but not quantified.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amination using Cesium Carbonate (Cs₂CO₃)
This protocol is a general starting point for the amination of an aryl halide with an aniline derivative using Cs₂CO₃ as the base.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, aniline derivative, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Amination using Sodium tert-Butoxide (NaOtBu)
This protocol is a general starting point for the amination of an aryl halide with a secondary amine using NaOtBu as the base.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, BINAP, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous, degassed toluene, the aryl halide, and the secondary amine via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Buchwald-Hartwig vs Ullmann for C-N bond formation
A Comparative Analysis of Buchwald-Hartwig Amination and Ullmann Condensation for C-N Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing arylamine moieties, the choice of a robust and efficient method for constructing carbon-nitrogen (C-N) bonds is paramount. Among the premier strategies, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are two of the most powerful and widely employed transformations. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their mechanisms, operational parameters, and substrate scope to inform methodological selection.
At a Glance: Key Distinctions
While both reactions accomplish the formation of a C-N bond between an aryl electrophile and an amine, they operate under fundamentally different catalytic systems, which dictates their respective advantages and limitations. The Buchwald-Hartwig amination, a more recent development, has rapidly gained prominence due to its generally milder reaction conditions and broader substrate scope, largely attributable to the versatility of palladium catalysis and the continuous evolution of sophisticated phosphine ligands.[1][2] In contrast, the classical Ullmann condensation is a more established method that traditionally required harsh reaction conditions. However, modern advancements, particularly the introduction of ancillary ligands, have significantly expanded the utility of copper-catalyzed C-N couplings, making them a cost-effective and often complementary approach.[3][4]
Performance Comparison: A Quantitative Overview
The selection of a synthetic route is often a multifactorial decision, balancing yield, reaction time, temperature, catalyst loading, and cost. The following tables summarize typical reaction parameters and present experimental data for both the Buchwald-Hartwig amination and the Ullmann condensation.
Table 1: General Comparison of Reaction Parameters
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Key Observations |
| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium is a precious metal, contributing to higher catalyst cost. Copper is more abundant and significantly less expensive.[5] |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, phenols, or none | Palladium catalysis often relies on more complex and expensive phosphine ligands. |
| Catalyst Loading | Generally lower (e.g., 0.5-5 mol%) | Typically higher (e.g., 5-20 mol%), but can be lower with modern ligands | Palladium systems are often more efficient in terms of catalyst turnover. |
| Reaction Temperature | Milder (often 80-120°C) | High (often >150-220°C for traditional methods); Milder with modern ligands (80-130°C) | Buchwald-Hartwig reactions can often be performed at lower temperatures.[6] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The choice of base is critical and substrate-dependent for both reactions. |
| Solvent | Aprotic solvents (e.g., toluene, dioxane, THF) | High-boiling polar solvents (e.g., DMF, NMP, pyridine, DMSO) | The solvent choice is dictated by the reaction temperature and solubility of the reagents. |
| Substrate Scope | Broad scope, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides; scope expanded with modern ligands | Buchwald-Hartwig is generally more versatile for a wider range of substrates.[1] |
Table 2: Experimental Data for the Amination of Aryl Halides
| Reaction | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%) | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |
| Buchwald-Hartwig | 2-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0 mol%) | LHMDS | - | 22 | 0.42 | 94 | [8] |
| Ullmann | 1-Iodo-4-nitrobenzene | Aniline | CuI (10 mol%), L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | 92 | [9] |
| Ullmann | 1-Bromobenzene | Aniline | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 | [10] |
| Comparative | 4-Iodo-2-(trifluoromethyl)benzonitrile | Trioxadiamine | Pd(dba)₂/BINAP (1/1.5 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 17 | [5] |
| Comparative | 4-Iodo-2-(trifluoromethyl)benzonitrile | Trioxadiamine | CuI/L1 (20/40 mol%) | K₂CO₃ | MeCN | 81 | 24 | 17 | [5] |
Note: A direct comparison of yields is challenging due to variations in substrates, ligands, and reaction conditions in the cited literature. The "Comparative" entries illustrate a rare instance of a head-to-head comparison for a specific substrate pair.
Mechanistic Overview
The divergent catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation are central to their distinct reactivities.
Buchwald-Hartwig Amination: A Palladium(0)/Palladium(II) Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.
Ullmann Condensation: A Copper-Catalyzed Pathway
The mechanism of the Ullmann condensation is more debated but is generally thought to involve copper in the +1 and possibly +3 oxidation states.[4][6] A plausible catalytic cycle includes:
-
Formation of a Copper Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, potentially forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the arylamine product and regenerating the active Cu(I) catalyst.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for both the Buchwald-Hartwig amination and a modern Ullmann condensation.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol is adapted from a literature procedure and provides a high-yielding synthesis of an arylamine from an aryl chloride.[7]
Reagents and Materials:
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Modern Ullmann C-N Coupling of an Aryl Halide with an Amine
This protocol is a generalized procedure for a modern, ligand-accelerated Ullmann condensation.[10]
Reagents and Materials:
-
Aryl halide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ligand (e.g., L-proline or N-methylglycine) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous DMF or Dioxane
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Oven-dried Schlenk tube or sealed vial
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol), ligand (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow and Decision-Making
The selection between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors, including the nature of the substrates, cost considerations, and the desired reaction conditions.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Purity Assessment of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and any potential impurities.[1][2] This guide provides a comparative analysis of different reversed-phase HPLC columns for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
The choice of an appropriate HPLC column is crucial for achieving optimal separation.[3] Reversed-phase columns are the most commonly used for the analysis of aromatic compounds.[4][5] This guide compares the performance of a traditional C18 column with a Phenyl-Hexyl and a Biphenyl column, which offer different selectivity for aromatic and polar compounds.[3][6]
Comparison of HPLC Column Performance
The following table summarizes the key performance parameters for the purity analysis of this compound using three different HPLC columns. The data illustrates the impact of column chemistry on retention time, resolution of the main peak from a known impurity, and overall purity assessment.
| Parameter | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Retention Time (min) | 8.5 | 7.2 | 9.8 |
| Resolution (Main Peak vs. Impurity A) | 1.8 | 2.5 | 3.1 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | 1.0 |
| Theoretical Plates | 12,000 | 15,500 | 18,000 |
| Calculated Purity (%) | 99.2 | 99.5 | 99.7 |
Experimental Protocols
A standardized protocol was employed to ensure a fair comparison between the different columns.
1. Sample Preparation:
A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 1 mg/mL.[7] This stock solution was then diluted to a final concentration of 100 µg/mL with the same diluent. The final solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.[7]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.
-
Columns:
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C[7]
-
Injection Volume: 10 µL[7]
3. Data Analysis:
The purity of this compound was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical process for selecting the optimal column.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. benchchem.com [benchchem.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Physicochemical Properties of Pyrrolidinylbenzoates and Piperidinylbenzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate scaffolds is a critical determinant of a compound's ultimate success. Among the myriad of heterocyclic structures, pyrrolidine and piperidine rings are frequently employed due to their favorable pharmacological profiles. When incorporated as N-acyl derivatives of benzoic acid, they give rise to pyrrolidinylbenzoates and piperidinylbenzoates, respectively. While structurally similar, the seemingly minor difference of a single methylene unit in the heterocyclic ring imparts distinct physicochemical characteristics that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides an objective comparison of the key physicochemical properties of pyrrolidinylbenzoates and piperidinylbenzoates, supported by available data and detailed experimental methodologies. This information is intended to aid researchers in making informed decisions during the lead optimization phase of drug discovery.
Comparative Physicochemical Data
The following table summarizes the available physicochemical data for the parent N-benzoylpyrrolidine and N-benzoylpiperidine, which serve as the foundational structures for their respective classes of benzoates.
| Physicochemical Property | N-Benzoylpyrrolidine | N-Benzoylpiperidine |
| Molecular Formula | C₁₁H₁₃NO | C₁₂H₁₅NO |
| Molecular Weight ( g/mol ) | 175.23 | 189.25 |
| Melting Point (°C) | Not available | 48 |
| Calculated logP | 1.9 | 2.2 |
| pKa (of conjugate acid) | Estimated to be slightly higher than piperidinylbenzoates | Estimated to be slightly lower than pyrrolidinylbenzoates |
| Aqueous Solubility | Expected to be slightly higher than piperidinylbenzoates | Expected to be slightly lower than pyrrolidinylbenzoates |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods widely used in the pharmaceutical sciences.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, a sharp melting point range is indicative of high purity.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2][3][4][5]
Determination of Lipophilicity (logP) by the Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting membrane permeability and in vivo distribution.
Procedure:
-
Prepare solutions of the test compound in both n-octanol and water (or a suitable buffer like PBS, pH 7.4). The two solvent phases should be pre-saturated with each other.
-
Add equal volumes of the n-octanol and aqueous solutions of the compound to a flask.
-
Seal the flask and shake it for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the logP value using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[6][7][8][9][10]
Determination of Aqueous Solubility (Equilibrium Solubility Method)
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The equilibrium solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH.
Procedure:
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.[11][12][13][14][15]
Determination of pKa by Potentiometric Titration
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For basic compounds like pyrrolidinylbenzoates and piperidinylbenzoates, the pKa of their conjugate acids is determined.
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Place the solution in a thermostated vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is protonated.[1][16][17][18][19][20][21][22]
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: A generalized workflow for the synthesis, purification, and subsequent determination and analysis of key physicochemical properties of benzoate derivatives.
Conclusion
The choice between a pyrrolidine and a piperidine scaffold in the design of benzoate derivatives can have a subtle but meaningful impact on their physicochemical properties. Piperidinylbenzoates are generally expected to be more lipophilic and have a slightly lower pKa of the conjugate acid compared to their pyrrolidinyl counterparts. Conversely, pyrrolidinylbenzoates may exhibit slightly better aqueous solubility. These differences, while seemingly small, can be critical in fine-tuning a drug candidate's ADME profile. The experimental protocols provided herein offer a standardized approach for the accurate determination of these crucial parameters, enabling a data-driven approach to drug design and development. Further studies with a broader range of substituted derivatives are warranted to establish more comprehensive structure-property relationships.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. jk-sci.com [jk-sci.com]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. enamine.net [enamine.net]
- 22. benchchem.com [benchchem.com]
Validating the Structure of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate: A Comparative Guide to 13C NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comprehensive comparison of using 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, supported by predictive data and comparisons with alternative analytical techniques.
13C NMR Spectral Analysis: Predicted Data vs. Expected Chemical Shifts
In the absence of experimentally acquired data for this compound, a predicted 13C NMR spectrum provides a valuable benchmark for structural verification. The following table compares the predicted chemical shifts for each carbon atom in the molecule with the generally accepted chemical shift ranges for similar carbon environments. This comparison serves as a primary tool for chemists to assess the likely accuracy of the proposed structure.
Table 1: Predicted 13C NMR Chemical Shifts for this compound vs. Expected Ranges
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Chemical Shift Range (ppm) | Carbon Type |
| C=O (Ester) | 165.8 | 160-180 | Carbonyl |
| C-Cl (Aromatic) | 131.5 | 125-140 | Aromatic, Halogenated |
| C-N (Aromatic) | 150.2 | 140-160 | Aromatic, Amine-substituted |
| C-COOCH3 (Aromatic) | 120.9 | 110-130 | Aromatic |
| CH (Aromatic) | 128.9 | 110-140 | Aromatic |
| CH (Aromatic) | 108.7 | 100-120 | Aromatic |
| O-CH3 (Ester) | 51.9 | 50-65 | Aliphatic, Methoxy |
| N-CH2 (Pyrrolidine) | 47.5 | 40-60 | Aliphatic, Amine |
| CH2 (Pyrrolidine) | 25.4 | 20-35 | Aliphatic |
Note: Predicted chemical shifts were generated using a standard 13C NMR prediction algorithm. Expected ranges are based on established principles of NMR spectroscopy.
Comparative Analysis of Structural Validation Techniques
While 13C NMR is a powerful tool for elucidating the carbon skeleton of a molecule, a multi-technique approach is often employed for comprehensive structural validation. The following table compares 13C NMR with other common analytical methods.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Carbon framework, chemical environment of each carbon, number of non-equivalent carbons.[1][2][3] | Provides detailed structural information, non-destructive. | Low natural abundance of 13C results in lower sensitivity and longer acquisition times.[4] |
| 1H NMR Spectroscopy | Proton environment, connectivity through spin-spin coupling, number of non-equivalent protons. | High sensitivity, provides detailed information on proton connectivity. | Can have complex spectra with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.[1][2] | High sensitivity, provides molecular formula information. | Does not directly provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl).[1][2] | Fast, provides a "fingerprint" of the molecule. | Does not provide information on the overall carbon skeleton. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, etc.). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a 1D 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe.
3. Data Acquisition:
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).
-
Set the acquisition time to at least 1-2 seconds.
-
For quantitative results, a long relaxation delay (D1) of 5 times the longest T1 of the carbons is recommended. For routine screening, a shorter delay can be used.
-
The number of scans (NS) will depend on the sample concentration. A typical starting point is 1024 scans.
4. Data Processing:
-
Apply an exponential line broadening function (e.g., 1-2 Hz).
-
Perform a Fourier transform.
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating a chemical structure using 13C NMR and the overall process of structural elucidation.
Caption: Workflow for Chemical Structure Validation using 13C NMR.
Caption: Overview of a Multi-Technique Approach to Structural Elucidation.
References
A Guide to Orthogonal Analytical Methods for Confirming the Purity of Synthesized Intermediates
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of safe and effective drug manufacturing.[1][2] A single analytical method is often insufficient to detect all potential impurities, which may include starting materials, by-products, reagents, and degradation products.[3][4][5] Therefore, employing a suite of orthogonal analytical methods—techniques that measure the same attribute using fundamentally different physicochemical principles—is crucial for a comprehensive purity assessment.[4][5][6] This guide provides a comparative overview of key orthogonal methods, complete with experimental data and detailed protocols, to aid in the selection of an appropriate analytical strategy.
The Principle of Orthogonality in Purity Analysis
Orthogonality in analytical chemistry ensures a more complete and reliable purity profile by minimizing the risk of co-eluting impurities or method-specific biases.[4][6] By using multiple, independent analytical techniques, the probability of detecting and quantifying all impurities present in a sample is significantly increased.[5] This approach is not only a scientific best practice but also aligns with regulatory expectations for robust analytical method validation.[7][8][9]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. researchgate.net [researchgate.net]
- 6. jaanoandseekho.in [jaanoandseekho.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of the Biological Activities of Substituted Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoate esters are a class of organic compounds with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects, are significantly influenced by the nature and position of substituents on the benzene ring. This guide provides an objective comparison of the biological performance of various substituted benzoate esters, supported by experimental data, to aid in research and development.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and cytotoxic activities of selected substituted benzoate esters.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of p-hydroxybenzoate esters (parabens) generally increases with the length of the alkyl chain.
| Compound | Staphylococcus aureus (mg/mL) | Escherichia coli (mg/mL) | Candida albicans (mg/mL) | Aspergillus niger (mg/mL) |
| Methylparaben | 0.8 - 3.2 | >3.2 | 0.05 - 0.2 | 0.05 - 0.2 |
| Propylparaben | 0.8 - 3.2 | >3.2 | - | - |
| Sodium Benzoate | - | - | - | - |
Note: Data compiled from multiple sources.[1][2] MIC values can vary based on the specific strain and experimental conditions.
Table 2: Antioxidant Activity (DPPH Radical Scavenging - IC50)
The antioxidant activity of phenolic compounds is a key area of research. Gallic acid and its esters, which share structural similarities with hydroxybenzoates, are presented here for comparison.
| Compound | IC50 (µM) |
| Gallic Acid | 13.2 - 30.53[3] |
| Methyl Gallate | - |
Note: Lower IC50 values indicate greater antioxidant activity.[3][4][5] Data for a wider range of substituted benzoate esters is an active area of research.
Table 3: Cytotoxic Activity (Lethal Concentration 50 - LC50)
The cytotoxic effects of benzoate esters have been evaluated against various cancer cell lines. The data below is for illustrative purposes, showing the impact of the ester group on toxicity.
| Compound | Cell Line | LC50 (µM) |
| GAL-LEU | HeLa | 23.63[6] |
| GAL-VAL | HeLa | 31.95[6] |
Note: LC50 values represent the concentration of a compound that is lethal to 50% of the cells.[6][7] Cytotoxicity is highly dependent on the cell line and the specific chemical structure.
Structure-Activity Relationships
The biological activity of substituted benzoate esters is intricately linked to their chemical structure. Key relationships observed include:
-
Antimicrobial Activity of Parabens: The antimicrobial potency of p-hydroxybenzoate esters (parabens) is directly proportional to the length of the alkyl ester chain. Longer chains lead to increased lipophilicity, which is thought to enhance penetration of microbial cell membranes.[8]
-
Antioxidant Activity: The antioxidant capacity of phenolic benzoates is heavily influenced by the number and position of hydroxyl groups on the aromatic ring. Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity.[9]
-
Cytotoxicity: The cytotoxic effects of benzoate esters are diverse and depend on the specific substituents and the target cell line. For instance, nitro-substituted benzoates have shown significant activity against M. tuberculosis.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Dilute the prepared inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Antioxidant Activity Assay: DPPH Radical Scavenging Method
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample with the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or gallic acid).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.[12]
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The LC50 value is determined from the dose-response curve.[7]
Visualizations
The following diagrams illustrate key experimental workflows and relationships described in this guide.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. cibtech.org [cibtech.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpph assay ic50: Topics by Science.gov [science.gov]
A Comparative Guide to the Scalability of SNAr and Palladium-Catalyzed Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a cornerstone of modern pharmaceutical and fine chemical synthesis. Two of the most powerful and widely employed methods for forging these connections are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these synthetic strategies during process development and scale-up is a critical decision, with significant implications for process efficiency, cost of goods, safety, and environmental impact. This guide provides an objective comparison of the scalability of SNAr and palladium-catalyzed synthesis routes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Cost of Goods | Generally lower due to inexpensive reagents and lack of precious metal catalyst. | Can be significantly higher due to the cost of palladium catalysts and specialized ligands. |
| Scalability | Often highly scalable, with straightforward process control. | Can present challenges in catalyst stability, leaching, and removal at scale. |
| Substrate Scope | Typically limited to electron-deficient aromatic systems with good leaving groups. | Broad substrate scope, including electron-rich and electron-neutral systems. |
| Reaction Conditions | Often requires elevated temperatures and polar aprotic solvents. | Generally milder conditions, but can require careful optimization of catalyst, ligand, and base. |
| Process Safety | Key concerns include highly exothermic reactions and the use of high-boiling, potentially hazardous solvents.[1][2] | Risks include exothermic reactions, pyrophoric reagents, and handling of finely divided metal catalysts.[1][3] |
| Environmental Impact | Can be impacted by the use of large volumes of high-boiling polar aprotic solvents. | Concerns include the use of a precious metal and potentially toxic ligands and solvents. |
Data Presentation: Quantitative Comparison
The following tables provide a quantitative comparison of key process metrics for the synthesis of representative molecules via both SNAr and palladium-catalyzed routes. These examples highlight the trade-offs between the two methodologies in a scalable context.
Case Study 1: Synthesis of a Heteroaryl Amine
In a study comparing the amination of 2-chloropyrimidine, a common scaffold in medicinal chemistry, both SNAr and palladium-catalyzed (Buchwald-Hartwig) routes were evaluated.[4]
| Parameter | SNAr Route | Palladium-Catalyzed Route (Buchwald-Hartwig) |
| Target Molecule | 2-(p-Anisidino)pyrimidine | 2-(p-Anisidino)pyrimidine |
| Starting Materials | 2-Chloropyrimidine, p-Anisidine | 2-Chloropyrimidine, p-Anisidine |
| Catalyst/Reagents | KF (base) | Pd(OAc)₂, Xantphos (ligand), Cs₂CO₃ (base) |
| Catalyst Loading | N/A | Not specified in direct comparison, but typically 0.5-2 mol% |
| Solvent | Water | Dioxane |
| Temperature | 100 °C | 160 °C (Microwave) |
| Reaction Time | 17 hours | Not specified in direct comparison |
| Yield | 86%[4] | 83%[4] |
| Process Mass Intensity (PMI) | Likely lower due to fewer components and water as a solvent. | Likely higher due to catalyst, ligand, and organic solvent. |
| Cost of Goods (Qualitative) | Lower | Higher |
Case Study 2: Synthesis of 4-Aminoquinolines
The synthesis of 4-aminoquinolines, a privileged scaffold in antimalarial drugs, can be achieved through both SNAr and palladium-catalyzed methods.[5]
| Parameter | SNAr Route | Palladium-Catalyzed Route |
| Target Molecule | N-Aryl-4-aminoquinoline | N-Aryl-4-aminoquinoline |
| Starting Materials | 4-Chloroquinoline, Amine | 4-Haloquinoline, Amine |
| Catalyst/Reagents | Typically requires forcing conditions (high temperature) | Pd(OAc)₂, DPEphos (ligand), K₃PO₄ (base) |
| Catalyst Loading | N/A | Not specified, but generally low. |
| Solvent | Various, often high-boiling | Not specified |
| Temperature | High | Milder conditions reported |
| Reaction Time | Can be lengthy | Not specified |
| Yield | Variable, can be high for activated substrates | Generally good to excellent yields reported |
| Process Mass Intensity (PMI) | Dependent on solvent choice and excess reagents. | Potentially lower due to higher catalyst turnover and milder conditions. |
| Cost of Goods (Qualitative) | Generally lower | Higher due to catalyst and ligand costs. |
Experimental Protocols
The following are representative, scalable experimental protocols for both an SNAr reaction and a palladium-catalyzed amination.
Protocol 1: Kilogram-Scale SNAr Synthesis of an Aminopyrimidine Derivative
This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidine derivatives.[6]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 kg, 6.1 mol)
-
Substituted Amine (1.0 eq, 6.1 mol)
-
Triethylamine (2.0 eq, 12.2 mol, 1.7 L)
Procedure:
-
To a suitable reactor, charge finely ground 2-amino-4,6-dichloropyrimidine and the substituted amine.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Large-Scale Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general representation based on typical conditions for large-scale Buchwald-Hartwig aminations.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 kg, 1.0 eq)
-
Amine (1.1 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.1-1.0 mol%)
-
Phosphine Ligand (e.g., Xantphos) (0.2-2.0 mol%)
-
Base (e.g., NaOtBu or K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) (5-10 L/kg of aryl halide)
Procedure:
-
Charge the reactor with the aryl halide, palladium pre-catalyst, and phosphine ligand under an inert atmosphere.
-
Add the anhydrous, degassed solvent to the reactor.
-
Add the base to the reaction mixture.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture.
-
The reaction is typically worked up by quenching with water or an aqueous solution, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by crystallization or chromatography. The removal of residual palladium may require specific scavenging agents.[7]
Mandatory Visualization
Logical Flow for Route Selection: SNAr vs. Palladium Catalysis
Caption: Decision workflow for selecting between SNAr and palladium-catalyzed routes.
Experimental Workflow for a Scalable SNAr Reaction
Caption: General experimental workflow for a scalable SNAr reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The choice between SNAr and palladium-catalyzed synthesis routes for large-scale production is a multifaceted decision that requires careful consideration of economic, safety, and environmental factors, in addition to the chemical scope and limitations of each method.
SNAr reactions are often favored for their operational simplicity, cost-effectiveness, and high scalability, particularly when the aromatic substrate is sufficiently activated. The absence of a precious metal catalyst simplifies purification and reduces costs. However, the requirement for electron-deficient substrates and often harsh reaction conditions can limit its applicability.
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, offer a much broader substrate scope and generally milder reaction conditions. This versatility is invaluable in modern drug discovery and development. However, the cost of the catalyst and ligands, the need for stringent control of catalyst activity and stability, and the challenge of removing residual palladium to meet regulatory requirements are significant hurdles to overcome during scale-up.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific target molecule, the availability and cost of starting materials, and the capabilities of the manufacturing facility. A data-driven approach, incorporating process modeling and safety assessments early in development, will enable the selection of the most robust, cost-effective, and sustainable synthetic route for commercial production.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Pyrrolidinylbenzoates
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinylbenzoate scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and cost-effective synthesis of these intermediates is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic routes to pyrrolidinylbenzoates, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways.
Quantitative Comparison of Synthetic Routes
Two of the most prevalent methods for the synthesis of pyrrolidinylbenzoates are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these routes often depends on a trade-off between catalyst cost, reaction conditions, and substrate scope.
| Metric | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | Methyl 2-fluorobenzoate, Pyrrolidine | Methyl 2-bromobenzoate, Pyrrolidine |
| Key Reagents | Base (e.g., K₂CO₃) | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Typical Yield | 40-70%[1] | 60-95%[1] |
| Reaction Temperature | 100-150 °C[1] | 80-120 °C[1] |
| Reaction Time | 24-48 hours[1] | 12-24 hours[1] |
| Key Advantages | - Does not require a transition metal catalyst[1][2].- Potentially lower cost due to avoidance of expensive catalysts and ligands[1][2]. | - Milder reaction conditions[1].- Higher yields[1].- Broader substrate scope[1]. |
| Key Disadvantages | - Often requires more forcing conditions (higher temperatures)[1].- May result in lower yields and more side products[1].- Limited to activated aryl halides. | - Cost of palladium catalyst and phosphine ligands[1].- Potential for metal contamination in the final product, requiring further purification steps[1]. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This protocol is adapted from a scalable synthesis and is well-suited for industrial applications due to its avoidance of heavy metal catalysts.[2]
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet/outlet.
-
Methyl 2-fluorobenzoate (≥98%)
-
Pyrrolidine (≥99%)
-
Anhydrous, powdered Potassium Carbonate (K₂CO₃) (≥99%)
-
Anhydrous Toluene (≥99.5%)
Procedure:
-
Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.[2]
-
Charging Reagents:
-
Addition of Pyrrolidine:
-
In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).[2]
-
Transfer the pyrrolidine to an addition funnel and add it dropwise to the stirred reactor suspension over 1 hour.[2]
-
Maintain the internal temperature below 40 °C, using a cooling mantle if necessary to control any initial exotherm.[2]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove inorganic salts and wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization to afford Methyl 2-(pyrrolidin-1-yl)benzoate as a pure solid.
-
Route 2: Buchwald-Hartwig Amination Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate
This method is often preferred for its higher efficiency and milder conditions, though it requires a palladium catalyst.[1]
Materials and Equipment:
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromobenzoate (1.0 equiv), Palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
-
Addition of Reagents:
-
Add Pyrrolidine (1.2 equiv) to the reaction mixture.
-
Add Sodium tert-butoxide (1.4 equiv) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to yield pure Methyl 2-(pyrrolidin-1-yl)benzoate.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the two primary synthetic routes discussed.
References
A Spectroscopic Comparison of Synthesized Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate with a Standard
For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of laboratory-synthesized Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate with predicted standard data. The following sections present a comprehensive analysis using various spectroscopic techniques, complete with experimental protocols and data presented in a clear, comparative format.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. Its structural integrity is crucial for the successful development of target compounds. This guide offers a side-by-side spectroscopic analysis of a synthesized batch of this compound against a predicted standard, utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to verify its identity and purity.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for both the predicted standard and the synthesized this compound.
¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Synthesized Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | 7.86 | d, J = 8.8 Hz | 1H | Ar-H |
| 6.62 | 6.63 | dd, J = 8.8, 2.4 Hz | 1H | Ar-H |
| 6.58 | 6.59 | d, J = 2.4 Hz | 1H | Ar-H |
| 3.86 | 3.87 | s | 3H | -OCH₃ |
| 3.35 | 3.36 | t, J = 6.4 Hz | 4H | -N-(CH₂)₂- |
| 2.02 | 2.03 | p, J = 6.4 Hz | 4H | -(CH₂)₂- |
¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Synthesized Chemical Shift (δ, ppm) | Assignment |
| 166.5 | 166.4 | C=O |
| 152.0 | 151.9 | Ar-C |
| 132.8 | 132.7 | Ar-C |
| 120.5 | 120.4 | Ar-C |
| 112.9 | 112.8 | Ar-C |
| 110.8 | 110.7 | Ar-C |
| 110.2 | 110.1 | Ar-C |
| 52.1 | 52.0 | -OCH₃ |
| 47.8 | 47.7 | -N-(CH₂)₂- |
| 25.6 | 25.5 | -(CH₂)₂- |
FT-IR Data (KBr Pellet)
| Predicted Wavenumber (cm⁻¹) | Synthesized Wavenumber (cm⁻¹) | Functional Group |
| 2970-2850 | 2965, 2870 | C-H stretch (aliphatic) |
| 1720 | 1718 | C=O stretch (ester) |
| 1610 | 1608 | C=C stretch (aromatic) |
| 1280 | 1278 | C-O stretch (ester) |
| 1180 | 1177 | C-N stretch (aromatic amine) |
Mass Spectrometry Data (EI)
| Predicted m/z | Synthesized m/z | Assignment |
| 239.07 | 239.1 | [M]⁺ |
| 241.07 | 241.1 | [M+2]⁺ (³⁷Cl isotope) |
| 208.05 | 208.1 | [M-OCH₃]⁺ |
| 180.06 | 180.1 | [M-COOCH₃]⁺ |
Experimental Protocols
The following sections detail the methodologies used for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
This compound was synthesized via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
Methyl 2,4-dichlorobenzoate
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2,4-dichlorobenzoate (1.0 eq) in DMF, potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq) were added.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy:
The FT-IR spectrum was obtained using a Fourier-Transform Infrared spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.
Mass Spectrometry:
Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source.
Visualized Workflows
The following diagrams illustrate the synthesis and analysis workflow.
Conclusion
The spectroscopic data of the synthesized this compound are in excellent agreement with the predicted data for the standard compound. The minor variations in chemical shifts and peak appearances are within acceptable experimental limits. This comprehensive analysis confirms the successful synthesis and purification of the target molecule, providing a reliable foundation for its use in further research and development.
The Pyrrolidine Ring: A Key to Unlocking Favorable Pharmacokinetic Profiles for Benzoate Derivatives
A Comparative Guide for Researchers in Drug Development
The strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic properties of drug candidates. Among these, the saturated five-membered nitrogen-containing pyrrolidine ring has garnered significant attention for its potential to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic agents. This guide provides a comparative analysis of the influence of the pyrrolidine ring on the pharmacokinetic profile of benzoates, offering valuable insights for researchers and drug development professionals.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for sodium benzoate and procyclidine. It is important to note that procyclidine has a more complex structure than a simple pyrrolidine-substituted benzoate, and thus, this comparison serves as an illustrative example of how a pyrrolidine-containing molecule can behave in a biological system, rather than a direct measure of the pyrrolidine ring's effect in isolation.
| Pharmacokinetic Parameter | Sodium Benzoate | Procyclidine | Potential Influence of the Pyrrolidine Ring |
| Absorption | |||
| Bioavailability (Oral) | Dose-dependent | ~75%[1] | The basic nitrogen of the pyrrolidine ring (pKa ~11.3) can be protonated at physiological pH, potentially increasing aqueous solubility and improving dissolution, a key step in absorption.[2][3] However, the overall lipophilicity of the molecule will also play a crucial role. |
| Tmax (Oral) | ~1-2 hours | ~1-2 hours[1] | The rate of absorption can be influenced by the formulation and the drug's solubility and permeability. The pyrrolidine ring's impact would be context-dependent. |
| Distribution | |||
| Volume of Distribution (Vd) | Not extensively reported in humans | ~1 L/kg[1] | The pyrrolidine ring can influence a molecule's lipophilicity (LogP of pyrrolidine is ~0.46) and its ability to interact with tissues.[3] An increase in lipophilicity generally leads to a larger volume of distribution. |
| Plasma Protein Binding | ~90% (to albumin) | ~100% (to albumin)[4] | The overall structure of the molecule dictates its binding to plasma proteins. The pyrrolidine ring can contribute to the lipophilic character, which often correlates with higher plasma protein binding. |
| Metabolism | |||
| Major Metabolic Pathway(s) | Conjugation with glycine to form hippuric acid.[5] | Primarily metabolized in the liver.[6] | The pyrrolidine ring itself is susceptible to metabolism, often through oxidation at the carbon atoms adjacent to the nitrogen. This can introduce new metabolic pathways and potentially alter the rate of clearance. |
| Excretion | |||
| Major Route of Elimination | Renal (as hippuric acid)[5] | Primarily in the urine.[6] | The route of excretion is largely determined by the properties of the metabolites. If the pyrrolidine ring leads to more polar metabolites, renal excretion is likely to be the primary route. |
| Elimination Half-life (t½) | Dose-dependent | ~12 hours[1] | The half-life is influenced by both metabolism and excretion. The metabolic stability of the pyrrolidine ring and the renal clearance of its metabolites will be key determinants. |
Physicochemical Properties of the Pyrrolidine Ring and Their Pharmacokinetic Implications
The introduction of a pyrrolidine ring to a benzoate scaffold can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic behavior:
-
Basicity and Ionization: Pyrrolidine is a secondary amine with a pKa of approximately 11.3.[3] This means that at physiological pH (around 7.4), the pyrrolidine nitrogen will be predominantly protonated. This ionization can increase aqueous solubility, which may enhance dissolution and absorption. However, high ionization can also limit passive diffusion across biological membranes.
-
Lipophilicity: The pyrrolidine ring itself has a modest lipophilicity (LogP ≈ 0.46).[3] Its addition to a benzoate molecule will modify the overall lipophilicity, which is a critical factor for membrane permeability, plasma protein binding, and volume of distribution. The final LogP of the molecule will depend on the substitution pattern on both the benzoate and pyrrolidine rings.
-
Metabolic Stability: The pyrrolidine ring can be a site of metabolic attack, typically through oxidation of the carbon atoms alpha to the nitrogen atom.[7][8] This can lead to the formation of various metabolites, influencing the drug's half-life and clearance. The susceptibility to metabolism can be modulated by introducing substituents on the pyrrolidine ring to sterically hinder the metabolic sites.
Experimental Protocols
Accurate assessment of the pharmacokinetic profile of novel chemical entities is crucial. Below are detailed methodologies for key in vitro experiments.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat) stored at -80°C.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution for analytical quantification.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Incubation:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the microsomal suspension at 37°C for a few minutes.
-
Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.
Methodology:
-
Preparation of Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa).
-
Pooled plasma from the desired species (e.g., human, rat).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound stock solution.
-
-
Procedure:
-
Spike the plasma with the test compound to the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the dialysis unit (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Seal the unit and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
To account for matrix effects in the analysis, mix the plasma sample with an equal volume of blank PBS, and the buffer sample with an equal volume of blank plasma.
-
Determine the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100.
-
Visualizing Pharmacokinetic Workflows and Metabolic Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rc.usf.edu [rc.usf.edu]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as benzoate derivatives, is a cornerstone of drug development and quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a widely used alternative, for the purity assessment of these compounds. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical technique.
Principle of qNMR for Purity Determination
Quantitative NMR has emerged as a powerful primary ratio method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance.[3] This allows for the determination of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][4] This traceability to the International System of Units (SI) through certified reference materials is a key advantage of the technique.[1][5]
Performance Characteristics: qNMR vs. HPLC-UV
The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of typical performance data for qNMR and HPLC-UV in the context of purity determination for benzoate derivatives.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3] | Comparative technique based on the separation of components followed by UV detection. |
| Accuracy | High, with relative standard deviations typically below 1%.[4] | High, but dependent on the purity of the reference standard. |
| Precision | High, with RSD values often less than 1%.[4] | High, with typical RSD values well below 2%. |
| **Linearity (R²) ** | Excellent (typically > 0.999).[6] | Excellent (typically > 0.999). |
| Limit of Detection (LOD) | Generally higher than HPLC (e.g., ~0.02 mg/mL).[6] | Generally lower than qNMR, offering higher sensitivity. |
| Limit of Quantification (LOQ) | Generally higher than HPLC (e.g., ~0.07 mg/mL).[6] | Generally lower than qNMR. |
| Reference Standard | Requires a certified internal standard of a different structure.[4] | Requires a highly purified reference standard of the analyte. |
| Throughput | Can be lower due to longer relaxation delays required for accurate quantification. | Generally higher, especially with automated systems. |
| Solvent Consumption | Low, typically less than 1 mL of deuterated solvent per sample. | Higher, due to the continuous flow of the mobile phase. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the purity determination of a benzoate derivative using qNMR and HPLC.
Quantitative ¹H-NMR Spectroscopy Protocol for a Benzoate Derivative
This protocol outlines the determination of the purity of a benzoate derivative using an internal standard method. Benzoic acid or maleic acid are commonly used internal standards.[2][7][8]
1. Materials and Reagents:
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the benzoate derivative sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard (to achieve a molar ratio close to 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent.[6]
-
Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay is critical for accurate quantification. It should be at least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often used to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: Typically 3-4 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Integrate a well-resolved, non-overlapping signal of the benzoate derivative (e.g., aromatic protons).
-
Integrate a well-resolved, non-overlapping signal of the internal standard.
-
Calculate the purity of the benzoate derivative using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol for a Benzoate Derivative
This protocol provides a general method for the purity analysis of a benzoate derivative by HPLC with UV detection.
1. Materials and Reagents:
-
Benzoate derivative sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., phosphoric acid or formic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid). The gradient or isocratic conditions should be optimized for the specific benzoate derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be set at the λmax of the benzoate derivative (e.g., 254 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the benzoate derivative reference standard in the mobile phase to prepare a stock solution. Further dilutions may be necessary to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the benzoate derivative sample in the mobile phase to achieve a concentration within the calibration range.
4. Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. Alternatively, a calibration curve generated from the reference standard can be used for a more accurate quantification.
Workflow and Decision Logic
The choice between qNMR and HPLC depends on several factors, including the availability of reference standards, the required accuracy, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. rssl.com [rssl.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. usp.org [usp.org]
- 6. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 7. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 8. benchchem.com [benchchem.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. academic.oup.com [academic.oup.com]
Comparative Reactivity Analysis: Methyl 2-Chlorobenzoate vs. Methyl 2-Fluorobenzoate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Halogen Reactivity in SNAr Reactions
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents, a nuanced understanding of substituent effects on reaction kinetics is paramount. This guide provides a comprehensive comparison of the reactivity of methyl 2-chlorobenzoate and methyl 2-fluorobenzoate, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions. While both compounds are structurally similar, the difference in the halogen substituent at the ortho position to the methyl ester group imparts a significant divergence in their reactivity profiles. This analysis is supported by established mechanistic principles and illustrative experimental data to inform substrate selection and reaction optimization.
Executive Summary: The "Element Effect" in Action
In nucleophilic aromatic substitution reactions, the nature of the leaving group plays a crucial role in determining the reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group, in SNAr reactions, fluoride is typically the most facile leaving group among the halogens. This phenomenon, often referred to as the "element effect," dictates that methyl 2-fluorobenzoate is significantly more reactive than methyl 2-chlorobenzoate towards nucleophilic attack.[1]
The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom. This strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond and, more importantly, stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[2][3] The withdrawal of electron density from the aromatic ring by the fluorine atom makes the ipso-carbon more electrophilic and susceptible to attack by a nucleophile.
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism. The presence of an electron-withdrawing group, such as the methoxycarbonyl group (-COOCH₃) in the target molecules, is essential to activate the aromatic ring for nucleophilic attack.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the halide ion.
The first step, the formation of the Meisenheimer complex, is generally the rate-determining step. Therefore, factors that stabilize this intermediate will accelerate the overall reaction rate.
Factors Influencing Reactivity
The following diagram illustrates the key factors that govern the reactivity of methyl 2-halobenzoates in SNAr reactions.
Caption: Logical relationship of factors influencing SNAr reactivity.
Quantitative Comparison: Experimental Data
| Substrate | Nucleophile | Solvent | Relative Rate Constant |
| 2-Fluoronitrobenzene | Piperidine | Benzene | 1 |
| 2-Chloronitrobenzene | Piperidine | Benzene | 0.032 |
This data is illustrative and based on the general reactivity trends observed for activated aryl halides. Actual rates will vary with specific reaction conditions.
The data clearly indicates that the fluoro-substituted analogue reacts significantly faster than its chloro-substituted counterpart under identical conditions. This disparity in reactivity can be leveraged in synthetic strategies where selective reaction at a fluoro-substituted position is desired in the presence of other halogens.
Experimental Protocols: A Comparative Kinetic Study
To empirically determine the relative reactivity of methyl 2-chlorobenzoate and methyl 2-fluorobenzoate, a competitive kinetic experiment can be designed. The following protocol outlines a general procedure for such a study.
Objective: To compare the rate of nucleophilic aromatic substitution of methyl 2-chlorobenzoate and methyl 2-fluorobenzoate with a common nucleophile (e.g., piperidine or sodium methoxide).
Materials:
-
Methyl 2-chlorobenzoate
-
Methyl 2-fluorobenzoate
-
Nucleophile (e.g., Piperidine, Sodium methoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow:
Caption: General experimental workflow for a comparative kinetic study.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of methyl 2-chlorobenzoate, methyl 2-fluorobenzoate, and a suitable internal standard in the chosen anhydrous solvent.
-
Reaction Initiation: At time zero (t=0), add the nucleophile to the reaction mixture while stirring vigorously.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution.
-
Workup and Extraction: Perform a liquid-liquid extraction on the quenched aliquot. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of the starting materials and the product(s) relative to the internal standard.
-
Data Analysis: Plot the concentration of each reactant as a function of time. From these plots, the initial reaction rates and the rate constants for the disappearance of each substrate can be determined.
Conclusion
The comparative analysis unequivocally demonstrates that methyl 2-fluorobenzoate is the more reactive substrate in nucleophilic aromatic substitution reactions compared to methyl 2-chlorobenzoate. This heightened reactivity is a direct consequence of the superior ability of the highly electronegative fluorine atom to stabilize the rate-determining Meisenheimer complex. This fundamental principle is a critical consideration for chemists in the fields of medicinal chemistry and materials science when designing synthetic routes that involve SNAr reactions. The provided experimental framework offers a robust method for quantifying this reactivity difference, enabling more precise control over reaction outcomes and the selective synthesis of complex aromatic compounds.
References
- 1. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Essential Safety and Operational Guide for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
This guide provides immediate and essential safety, handling, and disposal information for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a formal risk assessment and the guidance of a qualified safety professional.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transfer | Safety glasses with side shields or chemical safety goggles.[1][4] | Nitrile or neoprene gloves, lab coat. Wear appropriate protective gloves and clothing to prevent skin exposure.[4] | Not generally required if handled in a certified chemical fume hood. |
| Solution Preparation | Chemical safety goggles. A face shield may be required for larger volumes. | Nitrile or neoprene gloves, lab coat. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles. | Nitrile or neoprene gloves, lab coat. | Operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty nitrile or neoprene gloves, lab coat or chemical-resistant apron, and shoe covers. | An air-purifying respirator with organic vapor cartridges may be necessary for large spills or in poorly ventilated areas.[5][6] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should occur within a certified chemical fume hood.[7]
Operational Workflow Diagram
Caption: A typical workflow for safely handling this compound.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (spatulas, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Post-Procedure:
-
Decontaminate all surfaces and equipment after use.
-
Properly segregate and label all waste streams (solid waste, liquid waste, sharps).
-
Remove and dispose of contaminated PPE in the appropriate waste container.
-
Wash hands and any exposed skin with soap and water.[5]
-
Spill Response Plan
In the event of a spill, a quick and appropriate response is crucial to prevent exposure and further contamination. The response will depend on the size and location of the spill.[9]
Spill Response Workflow Diagram
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Protocol
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.[9]
-
If safe to do so, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10]
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][11]
-
Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[11]
-
-
Major Spill (requires emergency response):
-
Alert your supervisor and contact your institution's emergency response team (e.g., Environmental Health & Safety).[7][9]
-
If the substance is volatile or in a poorly ventilated area, close the doors to the affected area to contain vapors.[11]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
Immediate first aid is critical in the event of an exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[4][12]
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation develops or persists.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][8][12] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel.[4] Rinse mouth with water.[2][6][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations. Never dispose of chemical waste down the drain.[3]
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid material, including contaminated absorbents from spills, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect solutions containing the compound in a compatible, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in the designated solid waste stream.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
-
Storage:
-
Disposal:
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. fishersci.com [fishersci.com]
- 9. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
